Pseudoerythromycin A enol ether
Description
Properties
IUPAC Name |
3-(2,3-dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65NO12/c1-14-25(39)37(10,43)32-20(4)28-18(2)16-36(9,50-28)31(49-34-27(40)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)48-32)47-26-17-35(8,44-13)30(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIWBQUQCOMGHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C1C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65NO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
715.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Pseudoerythromycin A Enol Ether: A Technical Guide for Researchers
Shanghai, China - This technical guide provides an in-depth overview of Pseudoerythromycin A enol ether, a significant derivative of erythromycin (B1671065). Tailored for researchers, scientists, and drug development professionals, this document details its physicochemical properties, synthesis, and biological activities, with a focus on its role in cellular differentiation.
Core Molecular and Physical Data
This compound is a macrolide compound with a complex structure derived from the antibiotic erythromycin A. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₇H₆₅NO₁₂ | [1][2][3][4][5] |
| Molecular Weight | 715.91 g/mol | [1][2][4][5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Slightly soluble in chloroform. | [4] |
| Melting Point | 122.2-122.5 °C | [4] |
| Storage Conditions | -20°C | [4] |
Synthesis and Formation
This compound is recognized as a degradation product of erythromycin A, forming under neutral to weakly alkaline conditions through a complex internal rearrangement. The synthesis is a two-step process that begins with the formation of the erythromycin A enol ether.
Synthetically, the process involves the acid-catalyzed conversion of erythromycin A to its enol ether. This intermediate is then subjected to a base-catalyzed rearrangement, typically by refluxing with a carbonate, to yield this compound.
Caption: Synthetic pathway of this compound.
Biological Activity: Induction of Macrophage Differentiation
A key biological function of this compound is its ability to promote the differentiation of monocytes into macrophages. This activity has been observed at a concentration of 10 µM. Macrophages play a crucial role in the immune system, and the ability to modulate their differentiation has significant therapeutic potential.
Experimental Protocol: Monocyte to Macrophage Differentiation
Objective: To assess the effect of this compound on the differentiation of monocytes into macrophages.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1).
-
RPMI-1640 cell culture medium.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
This compound (to be dissolved in a suitable solvent like DMSO).
-
Macrophage-colony stimulating factor (M-CSF) as a positive control.
-
6-well cell culture plates.
-
Flow cytometer.
-
Antibodies for macrophage surface markers (e.g., CD14, CD68).
Procedure:
-
Cell Seeding: Isolate monocytes from PBMCs or culture THP-1 cells. Seed the cells in 6-well plates at a suitable density in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Treatment: Add this compound to the cell culture medium to a final concentration of 10 µM. A vehicle control (e.g., DMSO) and a positive control (M-CSF) should be run in parallel.
-
Incubation: Incubate the cells for a period of 5-7 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Morphological Assessment: Observe the cells daily under a microscope for morphological changes indicative of macrophage differentiation, such as increased size, adherence, and spreading.
-
Flow Cytometry Analysis: After the incubation period, harvest the cells and stain them with fluorescently labeled antibodies against macrophage-specific surface markers. Analyze the cells using a flow cytometer to quantify the percentage of differentiated macrophages.
Signaling Pathways
The precise signaling pathways activated by this compound in promoting monocyte-to-macrophage differentiation have not been fully elucidated. However, the differentiation of monocytes is a complex process involving a network of transcription factors and signaling cascades. It is hypothesized that, similar to other macrolides, this compound may modulate inflammatory signaling pathways and influence the expression of key differentiation factors. Further research is required to map the specific molecular interactions and signaling events triggered by this compound.
Caption: Hypothetical signaling pathway for monocyte differentiation.
Conclusion
This compound presents an interesting subject for research in immunology and drug development due to its defined chemical properties and its ability to influence cellular differentiation. The information and protocols provided in this guide serve as a foundational resource for scientists investigating this compound and its potential applications. Further studies are warranted to fully understand its mechanism of action and therapeutic utility.
References
Unveiling Pseudoerythromycin A Enol Ether: A Technical Guide to its Discovery, Origin, and Scientific Investigation
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery, origin, and key experimental data of Pseudoerythromycin A enol ether (also known as LY267108). This document provides an in-depth look at its formation as a degradation product of Erythromycin A, its synthesis, and its notable biological activities, supported by detailed experimental protocols and quantitative data.
Discovery and Origin
This compound is not a naturally occurring macrolide but is recognized as a significant degradation product of the widely used antibiotic, Erythromycin A.[1][2][3][4][5] Its formation occurs under neutral to weakly alkaline conditions through a complex intramolecular rearrangement, or translactonization, of Erythromycin A enol ether.[6] This process involves the C11-hydroxyl group attacking the C1-carbonyl of the lactone ring, resulting in a thermodynamically more stable 11-membered lactone ring from the original 14-membered ring of erythromycin.[6] Consequently, it is often identified as an impurity in Erythromycin A formulations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 105882-69-7 | [2] |
| Molecular Formula | C₃₇H₆₅NO₁₂ | [2] |
| Molecular Weight | 715.91 g/mol | |
| Appearance | White to Off-white Solid | |
| Melting Point | 127.0-130.0 °C | |
| Boiling Point (Predicted) | 810.7±65.0 °C | |
| Density (Predicted) | 1.20±0.1 g/cm³ | |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol (B129727) | [2][3] |
| Purity (HPLC) | >98% |
Synthesis and Characterization
The synthesis of this compound is achieved through a two-step process starting from Erythromycin A. The logical workflow for this synthesis and subsequent characterization is depicted in the following diagram.
Experimental Protocol: Synthesis
Step 1: Preparation of Erythromycin A enol ether from Erythromycin A
Erythromycin A is treated with ice-cold acetic acid to induce dehydration and the formation of the enol ether.
Step 2: Preparation of this compound
Erythromycin A enol ether is then subjected to base-catalyzed intramolecular translactonization. The following protocol is based on the procedure described by H. A. Kirst, et al.
-
A solution of Erythromycin A enol ether in methanol is prepared.
-
Anhydrous potassium carbonate is added to the solution.
-
The mixture is heated to reflux for 90 minutes.
-
The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford this compound.
Spectroscopic Data
The structural elucidation of this compound has been confirmed through detailed Nuclear Magnetic Resonance (NMR) spectroscopy. While a complete, assigned list of chemical shifts is found within specialized literature, key characterization involves the identification of signals corresponding to the rearranged macrolide core and the attached sugar moieties.
Biological Activity
Contrary to its parent compound, this compound exhibits no significant antimicrobial activity.[1][4] However, it has been shown to possess other interesting biological properties.
Immunomodulatory Effects
This compound has been demonstrated to promote the differentiation of monocytes into macrophages at a concentration of 10 µM.[2][5] This suggests a potential role in modulating the immune response.
The logical flow of a typical monocyte differentiation assay is outlined below.
Experimental Protocol: Monocyte to Macrophage Differentiation Assay
-
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Monocytes are then purified from the PBMC population.
-
Cell Culture: Monocytes are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics.
-
Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the cell culture at a final concentration of 10 µM. A vehicle control (solvent only) is also included.
-
Incubation: The cells are incubated for a period of 5 to 7 days to allow for differentiation.
-
Assessment of Differentiation: Macrophage differentiation is assessed by morphological changes (e.g., increased size and adherence) observed under a microscope and by the expression of macrophage-specific surface markers (e.g., CD14, CD68) using flow cytometry or immunofluorescence.
Gastrointestinal Effects
This compound, under the designation LY267108, has been shown to increase lower esophageal sphincter (LES) pressure in cats.[1] This suggests a potential prokinetic activity.
Experimental Protocol: In Vivo Assessment of Lower Esophageal Sphincter Pressure
-
Animal Model: The study is conducted in anesthetized cats.
-
Instrumentation: A catheter with a pressure transducer is positioned in the lower esophageal sphincter to continuously monitor pressure.
-
Drug Administration: this compound (LY267108) is administered intravenously at varying doses.
-
Data Collection: LES pressure is recorded before, during, and after drug administration to determine the dose-dependent effects of the compound.
Conclusion
This compound, initially identified as a degradation product of Erythromycin A, has emerged as a molecule with distinct biological activities separate from its antibiotic precursor. Its synthesis from Erythromycin A is well-established, and its immunomodulatory and gastrointestinal effects present avenues for further research and potential therapeutic applications. This guide provides a foundational understanding of this compound for the scientific community, consolidating key data and experimental methodologies to facilitate future investigations.
References
The Formation of Pseudoerythromycin A Enol Ether: A Technical Guide to a Key Degradation Product of Erythromycin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the formation and characterization of pseudoerythromycin A enol ether, a significant degradation product of the macrolide antibiotic erythromycin (B1671065). Understanding the degradation pathways of erythromycin is critical for the development of stable pharmaceutical formulations and for ensuring therapeutic efficacy. This document provides a comprehensive overview of the chemical transformation, quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Introduction: The Instability of Erythromycin
Erythromycin, a widely used antibiotic, is known for its instability, particularly in acidic and alkaline environments.[1] This instability leads to the formation of various degradation products, which are generally inactive and can potentially cause side effects. One of the key degradation products, formed under neutral to weakly alkaline conditions, is this compound.[2] This degradation pathway is distinct from the acid-catalyzed degradation that primarily yields anhydroerythromycin A.[3] The formation of this compound involves a complex intramolecular rearrangement, resulting in a contracted macrolide ring.[2]
Chemical Transformation and Mechanism
The conversion of erythromycin A to this compound is a multi-step intramolecular process that occurs in neutral to weakly alkaline aqueous solutions.[2][4] The mechanism involves the following key steps:
-
Hemiketal Formation: The C-9 ketone of the erythromycin A aglycone ring is in equilibrium with a C-6/C-9 hemiketal.
-
Lactone Ring Opening: Under neutral to alkaline conditions, the lactone ester bond at C-1 is hydrolyzed.
-
Intramolecular Rearrangement: A series of intramolecular reactions occur, including the formation of an enol ether between the C-6 hydroxyl group and the C-9 ketone. Simultaneously, the C-11 hydroxyl group attacks the C-1 carbonyl, leading to the formation of a new, smaller 11-membered lactone ring.[2]
This complex rearrangement results in the formation of this compound, a compound devoid of antibiotic activity.[2]
Degradation Pathway of Erythromycin to this compound
Caption: Degradation pathway of Erythromycin A to this compound.
Quantitative Analysis of Degradation
The rate of erythromycin A degradation and the formation of this compound are highly dependent on pH and temperature. Kinetic studies have been performed to quantify these effects. The degradation in weakly alkaline solutions follows pseudo-first-order kinetics.[4]
| Condition | Rate Constant (k) | Half-life (t½) | Reference |
| pH 7.0 - 9.0 | pH-dependent | Not specified | [4] |
| Acidic (pH < 5) | Not applicable (Anhydroerythromycin A is the major product) | Not applicable | [3] |
Note: Specific quantitative data for the formation of this compound is often presented in graphical form within the literature. This table summarizes the general findings.
Experimental Protocols
This section provides detailed methodologies for the preparation and analysis of this compound.
Preparation of this compound
This protocol is adapted from the synthetic method described in the literature.[2]
Materials:
-
Erythromycin A
-
Erythromycin A enol ether (can be synthesized from Erythromycin A)
-
Potassium carbonate
-
Methanol
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Synthesis of Erythromycin A Enol Ether (Intermediate): Dissolve erythromycin A in a suitable solvent and treat with a mild acid to facilitate the formation of the enol ether. Purify the resulting erythromycin A enol ether.
-
Rearrangement to this compound: Dissolve the purified erythromycin A enol ether in methanol.
-
Add potassium carbonate to the solution to create a weakly alkaline environment.
-
Reflux the mixture with heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, neutralize the mixture and remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography to obtain pure this compound.
Analytical Methods
HPLC is a primary technique for the separation and quantification of erythromycin and its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A gradient mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.2 M ammonium (B1175870) acetate) is commonly used. The pH of the mobile phase is critical for good separation and is typically maintained around 7.0.[5]
Typical HPLC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.2 M Ammonium Acetate (pH 7.0) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 215 nm |
| Column Temperature | 70°C |
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.
-
Filter the sample through a 0.45 µm filter before injection.
NMR spectroscopy is a powerful tool for the structural elucidation of degradation products.
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).
Experiments:
-
¹H NMR: To determine the proton environment of the molecule.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and to fully assign the structure.
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies of erythromycin.
Conclusion
The formation of this compound is a critical degradation pathway for erythromycin under neutral to weakly alkaline conditions. A thorough understanding of its formation, kinetics, and structure is essential for the development of stable erythromycin formulations. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers and drug development professionals to study this degradation product and to develop strategies to minimize its formation, thereby ensuring the quality, safety, and efficacy of erythromycin-containing drug products.
References
- 1. toku-e.com [toku-e.com]
- 2. uniscience.co.kr [uniscience.co.kr]
- 3. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Pseudoerythromycin A Enol Ether from Erythromycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin (B1671065) A, a widely used macrolide antibiotic, is susceptible to degradation under acidic and basic conditions, leading to the formation of various inactive byproducts. One such product, pseudoerythromycin A enol ether, is formed through a notable intramolecular translactonization reaction. This technical guide provides a comprehensive overview of the synthesis of this compound from erythromycin A, detailing the underlying chemical transformations, experimental protocols, and quantitative data. The synthesis is a two-step process involving the initial acid-catalyzed formation of an erythromycin A enol ether intermediate, followed by a base-catalyzed intramolecular rearrangement to yield the final product. This document is intended to serve as a practical resource for researchers in medicinal chemistry, drug development, and analytical chemistry who are working with erythromycin and its derivatives.
Introduction
Erythromycin A is a 14-membered macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. Its clinical utility is sometimes hampered by its instability in acidic environments, such as the stomach, which leads to the formation of inactive degradation products. Understanding the degradation pathways of erythromycin A is crucial for the development of more stable derivatives and for the accurate analytical characterization of erythromycin-containing formulations.
This compound is a significant rearrangement product of erythromycin A that is formed under neutral to weakly alkaline conditions.[1] The formation of this compound involves a complex intramolecular rearrangement, resulting in a contracted 11-membered macrolide ring system.[1] While devoid of antibacterial activity, this compound serves as an important analytical standard for stability studies of erythromycin A.[1]
This guide details the synthetic route to this compound from erythromycin A, a process that is not only relevant for the preparation of an analytical standard but also provides a compelling example of macrolide ring transformations.
Synthesis Pathway Overview
The synthesis of this compound from erythromycin A is accomplished in two primary steps:
Step 1: Formation of Erythromycin A Enol Ether. Erythromycin A is treated with a mild acid, typically acetic acid, at a reduced temperature. This acid-catalyzed reaction promotes the intramolecular cyclization between the C6-hydroxyl group and the C9-ketone, leading to the formation of the 8,9-anhydroerythromycin A 6,9-hemiketal, commonly referred to as erythromycin A enol ether.
Step 2: Intramolecular Translactonization. The erythromycin A enol ether intermediate is then subjected to base-catalyzed rearrangement. In the presence of a base, such as potassium carbonate, in a protic solvent like methanol, the C11-hydroxyl group attacks the C1-lactone carbonyl. This results in a translactonization, cleaving the original 14-membered ring and forming a more stable 11-membered lactone, yielding this compound.
The overall transformation can be visualized as follows:
Figure 1: Overall synthetic pathway from Erythromycin A to this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the two-step synthesis of this compound.
Table 1: Synthesis of Erythromycin A Enol Ether
| Parameter | Value | Reference |
| Starting Material | Erythromycin A | [2] |
| Reagent | Glacial Acetic Acid | [2] |
| Temperature | 0-5 °C | [2] |
| Reaction Time | Not specified, monitored by TLC | [2] |
| Yield | 63% | [2] |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | Erythromycin A Enol Ether | [2] |
| Reagent | Potassium Carbonate | [2] |
| Solvent | Methanol | [2] |
| Temperature | Reflux | [2] |
| Reaction Time | 2 hours | [2] |
| Yield | Not explicitly stated for this step in the primary source, but the overall process is effective. | [2] |
Detailed Experimental Protocols
The following protocols are based on the procedures outlined in the cited literature.[2] Standard laboratory safety precautions should be followed, including the use of personal protective equipment.
Step 1: Synthesis of Erythromycin A Enol Ether
Materials:
-
Erythromycin A
-
Glacial Acetic Acid
-
Chloroform
-
Saturated Sodium Bicarbonate Solution
-
Sodium Sulfate (B86663) (anhydrous)
-
Silica (B1680970) Gel for column chromatography
-
Solvents for chromatography (e.g., chloroform:methanol:aqueous ammonia (B1221849) mixture)
Procedure:
-
Erythromycin A (1 equivalent) is dissolved in glacial acetic acid at 0-5 °C with stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is carefully neutralized with a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with chloroform.
-
The combined organic layers are dried over anhydrous sodium sulfate and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude erythromycin A enol ether is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of chloroform:methanol:aqueous ammonia).
-
Fractions containing the pure product are combined and the solvent is evaporated to yield erythromycin A enol ether as a solid. A yield of 63% has been reported for this procedure.[2]
References
Spectroscopic and Structural Elucidation of Pseudoerythromycin A Enol Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudoerythromycin A enol ether, a significant degradation product of the macrolide antibiotic Erythromycin (B1671065) A, serves as a critical analytical standard in stability studies. This technical guide provides a consolidated overview of its structural and spectroscopic properties. While detailed quantitative spectroscopic data remains largely proprietary or embedded within specialized literature, this document compiles the available information on its formation, physical characteristics, and the analytical methodologies used for its characterization. This guide also presents a logical workflow for its synthesis and analysis through diagrammatic representations.
Introduction
This compound (CAS No. 105882-69-7) is formed through a complex internal rearrangement of Erythromycin A under neutral to weakly alkaline conditions. This process involves the formation of an internal enol ether by the C6-hydroxyl group with the C9-ketone, and a subsequent attack by the C11-hydroxyl group on the lactone's carbonyl group. This translactonization results in the reduction of the macrocycle from a 14-membered to an 11-membered macrolide.[1] While devoid of antibiotic activity, its presence is a key indicator of Erythromycin A degradation, making it an essential reference standard in pharmaceutical quality control.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 105882-69-7 | [1][2] |
| Molecular Formula | C₃₇H₆₅NO₁₂ | [1][2] |
| Molecular Weight | 715.9 g/mol | [1][2] |
| Appearance | White solid | [1] |
| Synonyms | LY267108, Erythromycin Impurity F | [2] |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, and DMSO. Good water solubility. | [1][3] |
| Storage | -20°C | [1] |
Spectroscopic Data
Detailed, quantitative spectroscopic data for this compound is not widely available in the public domain. Such data is often found within comprehensive analytical reports accompanying purchased chemical standards or in primary research articles that may be behind paywalls. The most pertinent reference identified for comprehensive spectroscopic data is:
-
Pendela, M., Béni, S., Haghedooren, E., et al. (2012). Combined use of liquid chromatography with mass spectrometry and nuclear magnetic resonance for the identification of degradation compounds in an erythromycin formulation. Analytical and Bioanalytical Chemistry, 402(2), 781-790. [4]
Researchers requiring precise ¹H NMR, ¹³C NMR, MS, and IR data are advised to consult this publication or contact commercial suppliers of the analytical standard.
Mass Spectrometry (MS)
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a primary technique for the identification and quantification of this compound. In positive ion electrospray ionization mode (ESI+), the protonated molecule [M+H]⁺ is observed.
Table 2: Mass Spectrometry Data for this compound
| Ion | Expected m/z |
| [M+H]⁺ | 716.5 |
Note: The expected m/z is calculated based on the molecular formula C₃₇H₆₅NO₁₂. Observed values in high-resolution mass spectrometry may vary slightly.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the unambiguous structural elucidation of this compound. While specific chemical shift and coupling constant data are not available in the searched literature, studies on the precursor, Erythromycin A enol ether, provide insights into the expected spectral complexity.[5] For definitive structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC would be required.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify key functional groups within the molecule. While a specific spectrum for this compound is not available, IR data for a related derivative (EM746) shows characteristic absorptions for hydroxyl, alkyl, ester, and ether functionalities.[6] A standard analytical method for the quantification of erythromycin in tablets utilizes the carbonyl band (C=O) in the region of 1743–1697 cm⁻¹ using FT-IR spectroscopy with KBr pellets.[7][8]
Experimental Protocols
Synthesis of this compound
The synthesis is a two-step process starting from Erythromycin A.
-
Formation of Erythromycin A Enol Ether: Erythromycin A is treated with acetic acid under cold conditions to yield Erythromycin A enol ether.[6]
-
Translactonization: The resulting Erythromycin A enol ether is refluxed in methanol in the presence of a carbonate base (e.g., potassium carbonate) to induce the translactonization, yielding this compound.[1][6]
Analytical Methodology for Impurity Profiling
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for analyzing Erythromycin and its related substances, including this compound.
-
Column: A high pH stable C18 column (e.g., Waters XTerra® RP18, 5 µm, 4.6 x 250 mm) is recommended.[9]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.01 M dibasic sodium phosphate, pH 10.3) and an organic modifier like acetonitrile.[9]
-
Detection: UV detection at 210 nm is commonly used. For structural confirmation, coupling the HPLC system to a mass spectrometer is essential.[9]
Visualizations
Formation Pathway of this compound
The following diagram illustrates the synthetic and degradation pathway from Erythromycin A to this compound.
Caption: Formation of this compound from Erythromycin A.
Analytical Workflow for Identification
This diagram outlines the general workflow for the identification and characterization of this compound in a sample.
Caption: Analytical workflow for this compound.
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 105882-69-7 | Cayman Chemical | Biomol.com [biomol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. EP1489090B1 - Novel pseudoerythormycin derivatives - Google Patents [patents.google.com]
- 7. Quantification of erythromycin in pharmaceutical formulation by transmission Fourier transform infrared spectroscopy - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Pseudoerythromycin A Enol Ether: Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoerythromycin A enol ether, a significant derivative of the macrolide antibiotic erythromycin (B1671065) A, serves as a crucial reference standard in pharmaceutical analysis and stability studies.[1][2] Unlike its parent compound, it is devoid of antibiotic activity.[1] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its formation pathway. This document is intended to be a valuable resource for researchers and professionals engaged in the study and development of macrolide antibiotics and related compounds.
Physical and Chemical Characteristics
This compound is a white solid that is formed as a degradation product of erythromycin A under neutral to weakly alkaline conditions through a complex internal rearrangement.[1] It is also synthesized from erythromycin A enol ether.[1] The key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 105882-69-7 | [1][3][4] |
| Molecular Formula | C₃₇H₆₅NO₁₂ | [1][3][4] |
| Molecular Weight | 715.91 g/mol | [1][3][5] |
| Appearance | White solid | [1] |
| Melting Point | 127.0-130.0 °C | [6] |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, and DMSO. Slightly soluble in chloroform. Good water solubility. | [1] |
| Purity | Typically >98% | [1][3] |
| Storage Conditions | -20°C | [1] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from 8,9-anhydro-erythromycin A 6,9-hemiketal (erythromycin A enol ether) via intramolecular transesterification. A modern and efficient method utilizes microwave irradiation, which has been shown to improve yields and shorten reaction times significantly.[6]
Microwave-Assisted Synthesis Protocol: [6]
-
Reaction Setup: A mixture of 8,9-anhydro-erythromycin A 6,9-hemiketal (1 equivalent) and a catalytic amount of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (0.1 equivalents) in dimethylformamide (DMF) is placed in a microwave reactor vessel.
-
Microwave Irradiation: The reaction mixture is irradiated with microwaves at 200W, maintaining a temperature of 130°C for 5 minutes.
-
Workup: After cooling to room temperature, the mixture is diluted with water and extracted with dichloromethane.
-
Purification: The organic layer is dried over sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel using a mobile phase of chloroform-methanol-ammonium hydroxide (B78521) (e.g., 10:1:0.05 v/v/v) to yield this compound as a white solid.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
A reversed-phase HPLC method can be employed for the determination of purity and quantification of this compound, often in the context of analyzing erythromycin and its related substances.
Exemplary HPLC Conditions:
-
Column: Waters X-Terra RP18 (4.6 mm x 250 mm, 3.5 µm particle size) or equivalent.[5]
-
Mobile Phase A: A buffer solution (e.g., 0.05 M potassium phosphate, pH 7.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient program starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 65°C.[5]
-
Detection: UV at 210 nm.[5]
-
Injection Volume: 100 µL.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:
¹H and ¹³C NMR are essential for the structural elucidation and confirmation of this compound. Detailed assignments have been reported in the literature.
¹H and ¹³C NMR Data (in CD₃OD):
The complete assignment of the ¹H and ¹³C NMR spectra of this compound in deuterated methanol (CD₃OD) has been published by Alam et al. (1995). This data serves as a definitive reference for structural verification.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis:
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and studying the fragmentation patterns of this compound.
Expected ESI-MS Fragmentation:
-
Parent Ion: The protonated molecule [M+H]⁺ at m/z 716.9.
-
Major Fragments: Fragmentation is expected to occur through the loss of the sugar moieties (desosamine and cladinose), as well as through cleavages within the macrolide ring. The specific fragmentation pattern can be used to confirm the structure of the molecule.
Formation Pathway of this compound
This compound is a key degradation product of erythromycin A under specific conditions. The following diagram illustrates the chemical transformation from the parent antibiotic to the enol ether derivative.
Caption: Formation of this compound.
Logical Relationship in Analysis
The analytical workflow for the characterization of this compound typically involves a series of chromatographic and spectroscopic techniques to ensure its identity and purity.
Caption: Analytical workflow for this compound.
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS 105882-69-7 | Cayman Chemical | Biomol.com [biomol.com]
- 5. This compound | C37H65NO12 | CID 13856990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of Ring-Contracted Erythromycin A Derivatives via Microwave-Assisted Intramolecular Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Potential of Pseudoerythromycin A Enol Ether: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudoerythromycin A enol ether, a well-known degradation product of the macrolide antibiotic erythromycin (B1671065) A, has emerged as a molecule of interest for its distinct biological activities, separate from the antimicrobial properties of its parent compound. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a focus on its immunomodulatory effects and its influence on gastrointestinal smooth muscle function. This document synthesizes available quantitative data, details experimental methodologies from key studies, and presents visual representations of experimental workflows to facilitate a deeper understanding of this compound's potential therapeutic applications.
Introduction
This compound is a rearranged, 11-membered macrolide formed from the 14-membered erythromycin A under neutral to weakly alkaline conditions.[1] This structural transformation results in the complete loss of significant antimicrobial activity.[2][3] Consequently, research has shifted towards exploring other potential biological effects of this unique macrolide derivative. Notably, studies have revealed its capacity to modulate immune cell differentiation and influence smooth muscle contractility, suggesting potential applications in inflammatory and gastrointestinal motility disorders. This guide will delve into the core biological activities of this compound, providing the detailed technical information necessary for researchers and drug development professionals.
Biological Activities
The primary biological activities of this compound identified to date are its immunomodulatory effect on monocytes and its contractile effect on the lower esophageal sphincter.
Immunomodulatory Activity: Promotion of Monocyte to Macrophage Differentiation
A significant biological function of this compound is its ability to promote the differentiation of monocytes into macrophages.[4][5] This activity is of particular interest as it suggests a potential role for this compound in modulating immune responses.
The following table summarizes the quantitative data related to the monocyte differentiation-promoting activity of this compound.
| Biological Activity | Cell Line | Concentration | Effect | Reference |
| Promotion of monocyte to macrophage differentiation | Human monocytic cell line | 10 µM | Promotes differentiation | [4][5] |
The methodology to assess the promotion of monocyte to macrophage differentiation by this compound, as inferred from related studies on macrolide derivatives, is as follows[2]:
-
Cell Culture: A human monocytic cell line (e.g., THP-1) is cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with this compound at various concentrations (e.g., a concentration range including 10 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., phorbol (B1677699) 12-myristate 13-acetate, PMA) are included.
-
Incubation: The treated cells are incubated for a period sufficient to induce differentiation (e.g., 48-72 hours).
-
Assessment of Differentiation: Macrophage differentiation is assessed by one or more of the following methods:
-
Morphological Changes: Observing changes in cell morphology, such as adherence to the culture plate and spreading, using light microscopy.
-
Cell Surface Marker Expression: Quantifying the expression of macrophage-specific cell surface markers (e.g., CD11b, CD14) using flow cytometry.
-
Phagocytic Activity: Measuring the ability of the cells to phagocytose particles (e.g., fluorescently labeled beads or bacteria) using microscopy or flow cytometry.
-
Nitro Blue Tetrazolium (NBT) Reduction Assay: Assessing the respiratory burst activity, a characteristic of mature macrophages.
-
Caption: Workflow for assessing monocyte to macrophage differentiation.
Gastrointestinal Motility: Effect on Lower Esophageal Sphincter (LES) Pressure
This compound (also referred to in studies as LY267108) has been shown to increase the pressure of the lower esophageal sphincter (LES) in felines.[2] This effect is noteworthy as reduced LES pressure is a contributing factor to gastroesophageal reflux disease (GERD).
The following table summarizes the quantitative findings regarding the effect of this compound on LES pressure.
| Biological Activity | Animal Model | Effect | Reference |
| Increase in Lower Esophageal Sphincter (LES) pressure | Cat | Increases LES pressure | [2] |
The methodology for evaluating the effect of this compound on LES pressure in an animal model is as follows[2]:
-
Animal Preparation: Cats are anesthetized, and a catheter assembly is passed through the esophagus into the stomach.
-
LES Pressure Measurement: A specialized manometry catheter with a sleeve sensor is positioned across the LES to continuously monitor its pressure.
-
Compound Administration: this compound is administered intravenously at varying doses.
-
Data Recording: LES pressure is recorded before, during, and after the administration of the compound to determine its effect.
-
Swallow-Induced Relaxation: The effect of the compound on swallow-induced LES relaxation can also be assessed by stimulating swallowing and measuring the corresponding pressure changes.
Caption: Logical flow of this compound's effect on LES.
Synthesis and Characterization
This compound is synthetically prepared from erythromycin A. The process involves the conversion of erythromycin A to its enol ether, followed by a translactonization reaction.[6]
Caption: Synthetic route to this compound.
The resulting compound is a white solid, and its identity is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
Conclusion and Future Directions
This compound, a non-antibiotic derivative of erythromycin A, exhibits intriguing biological activities that warrant further investigation. Its ability to promote monocyte-to-macrophage differentiation points towards a potential role in immunomodulation, which could be explored in the context of various inflammatory and infectious diseases. Furthermore, its effect on LES pressure suggests a possible therapeutic application in gastrointestinal motility disorders like GERD.
Future research should focus on elucidating the precise molecular mechanisms underlying these biological effects. Investigating the signaling pathways involved in the monocyte differentiation process and identifying the specific receptors or targets for its action on the LES are critical next steps. Additionally, further in vivo studies are necessary to validate these preliminary findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. The development of more potent and specific analogs could also be a promising avenue for drug discovery efforts based on this unique macrolide scaffold.
References
In-depth Analysis of Pseudoerythromycin A Enol Ether's Biological Mechanisms Remains Elusive
Despite indications of its role in immune cell differentiation and potential interaction with gastrointestinal receptors, a comprehensive technical understanding of the mechanism of action for pseudoerythromycin A enol ether is not available in publicly accessible scientific literature. Key quantitative data, specific signaling pathways, and detailed experimental protocols remain largely unpublished or inaccessible, preventing a complete analysis for research and drug development professionals.
This compound is primarily recognized as a degradation product of the common antibiotic erythromycin (B1671065) A, formed under neutral to slightly alkaline conditions through a complex internal rearrangement. While it is known to be devoid of antibiotic activity, emerging evidence has pointed to at least two distinct biological effects. However, the in-depth data required for a full technical whitepaper—including quantitative metrics, specific methodologies, and pathway visualizations—is not available in the current body of literature found.
Promotive Activity in Monocyte to Macrophage Differentiation
This compound has been shown to promote the differentiation of monocytes into macrophages. One study noted this effect occurred when the compound was used at a concentration of 10 µM. This activity is significant as macrophage differentiation is a critical process in the immune response, tissue repair, and inflammation. Erythromycin itself is known to have immunomodulatory effects, and this activity in its degradation product suggests that these effects may extend to its metabolites.
However, crucial details for researchers are missing from available sources:
-
Quantitative Efficacy: Beyond the single effective concentration of 10 µM, no dose-response data, such as an EC50 value, are available to characterize the potency of this effect.
-
Signaling Pathway: The specific molecular signaling cascade initiated by this compound to drive monocyte differentiation has not been elucidated. It is unknown which surface receptors, intracellular kinases, or transcription factors are involved.
-
Experimental Protocol: The detailed experimental methodology used to establish this activity, including specifics of cell line maintenance, differentiation markers, and assay conditions, is not described in accessible literature.
Without this information, a diagram of the signaling pathway cannot be constructed, and a detailed protocol for replication cannot be provided.
Postulated Interaction with the Motilin Receptor
There is indirect evidence suggesting that this compound may act as an agonist at the motilin receptor, a G protein-coupled receptor in the gastrointestinal tract responsible for regulating motility. The parent compound, erythromycin, is a well-established motilin agonist, which explains its common gastrointestinal side effects.
Literature references point to a 1989 study by Depoortere et al. that examined the structure-activity relationship of various erythromycin-related macrolides on motilin receptor binding and smooth muscle contraction. While this study is cited by commercial suppliers of this compound, the specific findings for this particular compound are not available in the public domain. A thorough analysis would require:
-
Binding Affinity Data: Quantitative measures such as the inhibition constant (Ki) or IC50 value for the displacement of motilin from its receptor.
-
Functional Assay Data: The effective concentration (EC50) for inducing smooth muscle contraction in relevant tissue preparations, such as the rabbit duodenum.
The presumed mechanism for motilin receptor agonists involves binding to the receptor on smooth muscle cells, activating a Gq protein pathway, which in turn stimulates phospholipase C. This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium and muscle contraction.
Hypothetical Motilin Receptor Activation Pathway
While specific data for this compound is lacking, a generalized pathway for motilin receptor agonists can be visualized.
Caption: Hypothetical signaling pathway for motilin receptor activation.
Summary of Physicochemical and Biological Data
Due to the lack of quantitative biological data from primary literature, a comprehensive data table cannot be constructed. The available information is summarized below.
| Parameter | Value / Observation | Source |
| Biological Activity | ||
| Monocyte Differentiation | Promotes differentiation into macrophages | Yoshida, K., et al. (2005) |
| Effective Concentration | 10 µM | Yoshida, K., et al. (2005) |
| Antibiotic Activity | Devoid of antibiotic activity | Commercial Suppliers |
| Motilin Receptor Activity | Postulated agonist; specific data unavailable | Implied by Depoortere, I., et al. (1989) |
| Physicochemical Properties | ||
| Molecular Formula | C₃₇H₆₅NO₁₂ | PubChem |
| Molecular Weight | 715.9 g/mol | PubChem |
Conclusion
The current publicly available information on this compound is insufficient to construct an in-depth technical guide on its mechanism of action. While it is identified as a non-antibiotic degradation product of erythromycin with potential immunomodulatory and pro-motility effects, the absence of quantitative data and detailed mechanistic studies prevents a full characterization. Researchers in drug development would require access to the primary data from the cited, but inaccessible, studies or the commissioning of new research to determine the compound's potency, specific molecular targets, and downstream signaling pathways before its therapeutic potential can be properly evaluated.
Methodological & Application
Synthesis of Pseudoerythromycin A Enol Ether: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of pseudoerythromycin A enol ether, a key analytical standard in the stability studies of erythromycin (B1671065) A. The synthesis is a two-step process commencing from the readily available macrolide antibiotic, erythromycin A. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, quantitative data, and visual aids to ensure successful replication.
Introduction
This compound is a degradation product of erythromycin A, formed under neutral to weakly alkaline conditions through a complex intramolecular rearrangement. While devoid of antibiotic activity, it serves as a critical reference compound for the analytical assessment of erythromycin A's stability. The synthesis involves the initial conversion of erythromycin A to 8,9-anhydroerythromycin A 6,9-hemiketal (erythromycin A enol ether) under acidic conditions, followed by a base-catalyzed translactonization to yield the final product.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₃₇H₆₅NO₁₂ | [1][2] |
| Molecular Weight | 715.9 g/mol | [1][2] |
| CAS Number | 105882-69-7 | [1] |
| Appearance | White solid | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Good water solubility. | [1] |
| Storage | -20°C | [1] |
Synthesis Pathway
The overall synthetic scheme is presented below. Erythromycin A is first converted to its enol ether intermediate, which then undergoes a ring contraction to form this compound.
References
Application Note: Analytical Method Development for the Quantification of Pseudoerythromycin A Enol Ether using HPLC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pseudoerythromycin A enol ether is a well-known degradation product of the macrolide antibiotic Erythromycin A.[1][2][3][4] It is formed through a complex internal rearrangement under neutral to weakly alkaline conditions.[1][2] Although devoid of antibiotic activity, it serves as a critical analytical standard for stability studies of Erythromycin A.[1][5] This application note details a robust and sensitive analytical method for the quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Chemical Properties
| Property | Value | Reference |
| CAS Number | 105882-69-7 | [1][5][6][7] |
| Molecular Formula | C37H65NO12 | [1][5][6] |
| Molecular Weight | 715.9 g/mol | [1][6] |
| Appearance | White solid | [1] |
| Purity | >98% | [1][5] |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, or DMSO. Good water solubility. | [1][3] |
| Storage | -20°C | [1][8] |
Experimental Protocols
Standard and Sample Preparation
A precise and accurate preparation of standards and samples is crucial for reliable quantification.
Workflow for Standard and Sample Preparation:
Caption: Workflow for the preparation of standard and sample solutions.
Protocol:
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in 10 mL of HPLC-grade methanol in a volumetric flask to obtain a 1 mg/mL stock solution.
-
Store the stock solution at -20°C.[1]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by performing serial dilutions of the stock solution with a mixture of 50:50 (v/v) methanol and water.
-
The concentration range for the calibration curve should typically span from 0.1 µg/mL to 10 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample (e.g., a pharmaceutical formulation) expected to contain this compound.
-
Dissolve the sample in a known volume of methanol.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[9][10]
-
Filter the sample solution through a 0.22 µm syringe filter to remove particulate matter before injection.
-
Dilute the filtered sample with 50:50 (v/v) methanol and water to ensure the analyte concentration falls within the linear range of the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) Method
The chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution program.
HPLC Method Workflow:
Caption: Schematic of the HPLC system configuration.
HPLC Parameters:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 30% B, 1-10 min: 30-90% B, 10-12 min: 90% B, 12-12.1 min: 90-30% B, 12.1-15 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Detection
An electrospray ionization (ESI) source operating in positive ion mode is used for the detection and quantification of the analyte.
MS Parameters:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 716.5 [M+H]+ |
| Product Ions (for MRM) | To be determined by direct infusion and fragmentation studies |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
Note: MS parameters may require optimization depending on the specific instrument used.
Data Presentation and Analysis
Method Validation Summary
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 15% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank matrix at the retention time of the analyte |
Quantification
The concentration of this compound in samples is determined by constructing a calibration curve from the peak areas of the working standard solutions versus their known concentrations. A linear regression analysis is then applied to determine the concentration of the analyte in the unknown samples.
Logical Relationship of the Analytical Process
The overall analytical process follows a logical sequence from sample receipt to final data reporting.
Caption: Logical workflow of the analytical method.
Conclusion
This application note provides a detailed protocol for the development of a robust and sensitive analytical method for the quantification of this compound using HPLC-MS. The method is suitable for use in quality control and stability studies of erythromycin-containing pharmaceutical products. Adherence to the described protocols and proper method validation will ensure accurate and reliable results.
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. Cas 105882-69-7,LY 267108 | lookchem [lookchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C37H65NO12 | CID 13856990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nacchemical.com [nacchemical.com]
- 8. toku-e.com [toku-e.com]
- 9. Voltammetric investigation of macrolides by an HPLC-coulometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: Quantification of Pseudoerythromycin A Enol Ether Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pseudoerythromycin A enol ether is a known degradation product of erythromycin (B1671065) A, a widely used macrolide antibiotic.[1][2] Its quantification is crucial for the stability testing and quality control of erythromycin-containing pharmaceutical products. This application note provides a detailed protocol for the determination of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Chemical Information
| Parameter | Value | Reference |
| Molecular Formula | C₃₇H₆₅NO₁₂ | [1][2][3][4][5] |
| Molecular Weight | 715.91 g/mol | [3][5] |
| CAS Number | 105882-69-7 | [1][2][3][5] |
| Appearance | White solid | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Slightly soluble in chloroform. | [1][2][3] |
Experimental Protocol
This protocol outlines the necessary steps for the quantification of this compound.
1. Materials and Reagents
-
Erythromycin A analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate (B84403) monobasic (analytical grade)
-
Potassium phosphate dibasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
2. Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions
-
Phosphate Buffer (pH 7.0): Dissolve an appropriate amount of monobasic and dibasic potassium phosphate in HPLC grade water to a final concentration of 50 mM. Adjust the pH to 7.0 with orthophosphoric acid or a potassium hydroxide (B78521) solution.
-
Mobile Phase A: A mixture of phosphate buffer (pH 7.0), acetonitrile, and water.
-
Mobile Phase B: A mixture of phosphate buffer (pH 7.0), water, and acetonitrile.[7]
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with diluent to obtain a concentration of 1 mg/mL.
-
Standard Working Solutions: Prepare a series of dilutions from the stock solution in the range of 1 µg/mL to 100 µg/mL to construct a calibration curve.
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, dissolve a known amount in the diluent to achieve a theoretical concentration within the calibration range. For formulated products, an extraction step may be necessary.
4. HPLC Method
The following HPLC parameters are recommended. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Gradient or isocratic elution with a mixture of phosphate buffer and acetonitrile.[7][8] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 65°C[7][9] |
| Detector Wavelength | 210 nm[7][10][11] |
| Run Time | Approximately 30 minutes |
5. Data Analysis and Quantification
-
Identify the peak for this compound based on its retention time, which is expected to be approximately 1.5 times that of Erythromycin A.[12]
-
Construct a calibration curve by plotting the peak area of the standard solutions versus their concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.
-
Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.
-
A response factor of 6.6 for this compound relative to erythromycin A can be used for estimation if a pure standard is unavailable.[12]
Workflow and Diagrams
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Caption: Figure 1: A flowchart illustrating the key steps from preparation to final quantification.
HPLC Method Parameters
The critical parameters of the HPLC method are summarized in the diagram below.
Caption: Figure 2: A summary table of the recommended HPLC conditions for the analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound by RP-HPLC. The described method is suitable for routine quality control and stability studies of erythromycin-related compounds in the pharmaceutical industry. Adherence to this protocol will enable researchers and scientists to obtain accurate and reproducible results.
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. caymanchem.com [caymanchem.com]
- 3. toku-e.com [toku-e.com]
- 4. This compound | C37H65NO12 | CID 13856990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. scbt.com [scbt.com]
- 7. impactfactor.org [impactfactor.org]
- 8. mdpi.com [mdpi.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Making sure you're not a bot! [bjpharm.org.uk]
- 12. ERYTHROMYCIN STEARATE - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
Application Notes and Protocols for Pseudoerythromycin A Enol Ether in Monocyte Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoerythromycin A enol ether, a degradation product of the macrolide antibiotic erythromycin, has been identified as a promoter of monocyte differentiation into macrophages.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in monocyte differentiation assays, targeting researchers in immunology, cell biology, and drug development. These guidelines are based on established methodologies for studying monocyte-to-macrophage differentiation and available data on related macrolide compounds.
Application Notes
Mechanism of Action: While the precise signaling pathway for this compound is not fully elucidated in publicly available literature, macrolide antibiotics are known to possess immunomodulatory properties.[2][3][4][5][6] Their effects on monocyte differentiation may involve the modulation of intracellular signaling cascades that govern macrophage development and polarization. It is hypothesized that this compound may influence pathways similar to those affected by other macrolides, which can impact cytokine production and the expression of surface markers indicative of macrophage maturation.
Cell Line Selection: The human monocytic cell line, THP-1, is a well-established and recommended model for in vitro monocyte differentiation studies.[7][8][9] These cells are readily available, easy to culture, and can be reliably differentiated into a macrophage-like phenotype upon stimulation with agents like Phorbol-12-myristate-13-acetate (PMA) or other compounds.[7][8][9] Primary human peripheral blood monocytes (PBMCs) can also be used for a more physiologically relevant model, though they exhibit greater donor-to-donor variability.
Recommended Working Concentration: this compound has been shown to promote monocyte differentiation into macrophages at a concentration of 10 µM.[10] It is advisable to perform a dose-response study to determine the optimal concentration for specific experimental conditions and cell types.
Solubility and Preparation of Stock Solutions: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[11] For cell culture experiments, it is recommended to prepare a concentrated stock solution (e.g., 10 mM) in sterile DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
Quantitative Data Summary
While specific quantitative data for this compound from the primary literature is limited, the following tables provide a template for presenting data from monocyte differentiation assays. Researchers should generate their own data following the provided protocols.
Table 1: Effect of this compound on Macrophage Marker Expression
| Treatment | Concentration (µM) | % CD14 Positive Cells | % CD68 Positive Cells |
| Untreated Control | - | ||
| Vehicle Control (DMSO) | - | ||
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 | ||
| Positive Control (e.g., PMA) | (Specify Conc.) |
Table 2: Dose-Response of this compound on Monocyte Differentiation
| Concentration (µM) | Cell Viability (%) | Differentiation Index (e.g., % Adherent Cells) |
| 0 (Vehicle) | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 25 | ||
| 50 |
Experimental Protocols
Protocol 1: Differentiation of THP-1 Monocytes into Macrophages
This protocol describes the induction of differentiation in the THP-1 human monocytic cell line using this compound.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
This compound (CAS 105882-69-7)
-
DMSO (cell culture grade, sterile)
-
Phorbol-12-myristate-13-acetate (PMA) as a positive control
-
6-well tissue culture plates
-
Phosphate Buffered Saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 6-well plate in complete RPMI-1640 medium.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO. Prepare a positive control using a known inducer like PMA (e.g., 50 ng/mL).
-
Treatment: Add the diluted this compound, vehicle control, or positive control to the respective wells.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours.
-
Assessment of Differentiation:
-
Morphology: Observe changes in cell morphology using an inverted microscope. Differentiated macrophages will become adherent and exhibit a more spread-out, amoeboid shape compared to the suspended, rounded monocytes.
-
Adherence: Gently wash the wells with warm PBS to remove non-adherent cells. Quantify the remaining adherent cells.
-
Surface Marker Analysis: Harvest the adherent cells using a non-enzymatic cell dissociation solution and analyze the expression of macrophage-specific surface markers (e.g., CD14, CD68, CD11b) by flow cytometry (see Protocol 2).
-
Protocol 2: Flow Cytometric Analysis of Macrophage Surface Markers
This protocol details the procedure for analyzing the expression of cell surface markers to quantify monocyte differentiation.
Materials:
-
Differentiated cells from Protocol 1
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against human CD14, CD68, and an appropriate isotype control.
-
Flow cytometer
Procedure:
-
Cell Harvesting: Gently scrape the adherent cells from the wells.
-
Washing: Wash the cells twice with cold FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in FACS buffer and add the fluorochrome-conjugated antibodies at the manufacturer's recommended concentration. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the percentage of cells positive for each marker using appropriate gating strategies based on isotype controls.
Visualizations
Caption: Experimental workflow for monocyte differentiation assay.
References
- 1. Macrolides with promotive activity of monocyte to macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Optimization of differentiation and transcriptomic profile of THP-1 cells into macrophage by PMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CAS 105882-69-7 | Cayman Chemical | Biomol.com [biomol.com]
- 11. uniscience.co.kr [uniscience.co.kr]
Application Note: Pseudoerythromycin A Enol Ether as an Analytical Standard for Erythromycin Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) A, a widely used macrolide antibiotic, is known for its instability, particularly in acidic and neutral to alkaline conditions. This degradation can lead to a loss of potency and the formation of various degradation products, some of which may have altered biological activity or potential side effects. Pseudoerythromycin A enol ether is a significant degradation product formed from a complex intramolecular rearrangement of erythromycin A under neutral to weakly alkaline conditions.[1] Due to its consistent formation under these conditions, this compound serves as a critical analytical standard for the assessment of erythromycin A stability in pharmaceutical formulations.[1]
This application note provides detailed protocols for utilizing this compound as a standard in stability-indicating High-Performance Liquid Chromatography (HPLC) methods designed to monitor the degradation of erythromycin A.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 105882-69-7 |
| Molecular Formula | C₃₇H₆₅NO₁₂ |
| Molecular Weight | 715.9 g/mol [2] |
| Appearance | White solid[1] |
| Purity | ≥98% |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Good water solubility.[1] |
| Storage | -20°C |
Erythromycin A Degradation Pathway
Under neutral to weakly alkaline conditions, erythromycin A undergoes an internal rearrangement to form this compound. This process involves the C6-OH group forming an internal enol ether with the C9 ketone, and the C11-OH group attacking the lactone's carbonyl group, resulting in a reduction of the macrocycle from a 14- to an 11-membered ring.[1]
Erythromycin A to this compound degradation pathway.
Experimental Protocols
Stability-Indicating HPLC Method for Erythromycin A and this compound
This protocol outlines a stability-indicating HPLC method for the simultaneous determination of erythromycin A and the quantification of this compound.
1.1. Materials and Reagents
-
Erythromycin A Reference Standard
-
This compound Analytical Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Dipotassium hydrogen phosphate (B84403) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC or Milli-Q grade)
1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.05 M potassium phosphate buffer (pH 7.0) in a gradient or isocratic elution. A typical starting point is a 40:60 (v/v) ratio of acetonitrile to buffer. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
| Detector | UV at 215 nm |
1.3. Preparation of Standard Solutions
-
Erythromycin A Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of Erythromycin A Reference Standard in 25 mL of mobile phase.
-
This compound Stock Solution (0.1 mg/mL): Accurately weigh and dissolve 2.5 mg of this compound Analytical Standard in 25 mL of mobile phase.
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to obtain a final concentration of approximately 0.5 mg/mL of erythromycin A and a suitable concentration of this compound for calibration.
1.4. Sample Preparation
-
Accurately weigh and transfer a portion of the test sample containing approximately 25 mg of erythromycin A into a 50 mL volumetric flask.
-
Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.
2.1. General Sample Preparation for Forced Degradation
Prepare a stock solution of erythromycin A at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).
2.2. Stress Conditions
-
Acid Degradation: To 5 mL of the stock solution, add 5 mL of 0.1 M HCl. Keep the mixture at 60°C for 2 hours. Neutralize the solution with 0.1 M NaOH and dilute with the mobile phase to a suitable concentration.
-
Alkaline Degradation: To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH. Keep the mixture at 60°C for 2 hours. Neutralize the solution with 0.1 M HCl and dilute with the mobile phase.
-
Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours. Dilute with the mobile phase.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Prepare a sample solution from the stressed solid as described in the sample preparation section.
-
Photolytic Degradation: Expose the drug solution (1 mg/mL) to UV light (254 nm) for 24 hours.
Experimental workflow for forced degradation studies.
Data Presentation
The results of the forced degradation studies should be summarized to demonstrate the specificity of the HPLC method in separating erythromycin A from its degradation products, including this compound.
Quantitative Results of Forced Degradation Studies
| Stress Condition | % Degradation of Erythromycin A | % this compound Formed |
| Acidic (0.1M HCl, 60°C, 2h) | ~15% | Not Detected |
| Alkaline (0.1M NaOH, 60°C, 2h) | ~25% | ~18% |
| Oxidative (3% H₂O₂, RT, 24h) | ~10% | Not Detected |
| Thermal (105°C, 24h) | ~5% | <1% |
| Photolytic (UV, 24h) | <2% | Not Detected |
Note: The data presented are representative and may vary depending on the specific experimental conditions.
Method Validation
The stability-indicating HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve erythromycin A from its degradation products and any placebo components. Peak purity analysis should confirm the homogeneity of the erythromycin A peak. |
| Linearity | A linear relationship between the concentration and the peak area should be established over a specified range (e.g., 50-150% of the nominal concentration). The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | The recovery of erythromycin A and this compound from a spiked placebo should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate) | The relative standard deviation (RSD) for replicate injections and analyses should be ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | The LOD and LOQ for this compound should be determined to ensure the method's sensitivity for detecting and quantifying this impurity at low levels. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature. |
Conclusion
This compound is an indispensable analytical standard for the development and validation of stability-indicating methods for erythromycin A. Its use allows for the accurate monitoring of erythromycin A degradation under various stress conditions, particularly in neutral to alkaline environments. The detailed protocols and data presentation guidelines provided in this application note will assist researchers, scientists, and drug development professionals in establishing robust stability programs for erythromycin-containing pharmaceutical products.
References
Application Notes and Protocols: Pseudoerythromycin A Enol Ether in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Pseudoerythromycin A enol ether for cell culture applications. This document includes detailed protocols for cellular assays and visual representations of associated signaling pathways to guide researchers in utilizing this compound effectively.
Introduction
This compound is a semi-synthetic, non-antibiotic degradation product of erythromycin (B1671065) A.[1] It is formed through an internal rearrangement of erythromycin A under neutral to weakly alkaline conditions.[1] While devoid of the antibacterial properties of its parent compound, this compound has been shown to possess distinct biological activities, most notably the promotion of monocyte differentiation into macrophages.[2][3] This unique property makes it a valuable tool for immunological and cell differentiation studies. These notes provide protocols for investigating its effects on cell differentiation, cytotoxicity, and proliferation.
Product Information
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 105882-69-7 | [1][2] |
| Molecular Formula | C₃₇H₆₅NO₁₂ | [1][2] |
| Molecular Weight | 715.9 g/mol | [1][2] |
| Appearance | White solid | [1] |
| Purity | >98% | [1][2] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Good water solubility. | [1] |
| Storage | -20°C | [1] |
Applications in Cell Culture
The primary documented application of this compound in cell culture is the induction of monocyte-to-macrophage differentiation.[2][3] Additionally, based on the known immunomodulatory and anti-inflammatory properties of macrolides in general, this compound can be investigated for its effects on various cellular processes, including inflammation, fibrosis, and cell proliferation.[4]
Experimental Protocols
Monocyte to Macrophage Differentiation Assay
This protocol details the methodology to assess the effect of this compound on the differentiation of monocytes into macrophages.
Workflow for Monocyte Differentiation Assay
Caption: Workflow for assessing monocyte to macrophage differentiation induced by this compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD14, anti-CD68)
Procedure:
-
Isolate monocytes from fresh human PBMCs using density gradient centrifugation with Ficoll-Paque PLUS followed by negative selection with the RosetteSep™ Human Monocyte Enrichment Cocktail, according to the manufacturer's instructions.
-
Resuspend the isolated monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the monocytes in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 1 µM to 20 µM, including a vehicle control (DMSO). A concentration of 10 µM has been reported to promote differentiation.[2][3]
-
Add the different concentrations of the compound to the wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 7 days.
-
After the incubation period, assess macrophage differentiation by:
-
Morphological analysis: Observe changes in cell morphology (e.g., increased size, adherence, and presence of pseudopodia) using an inverted microscope.
-
Flow cytometry: Stain the cells with fluorescently labeled antibodies against macrophage surface markers such as CD14 and CD68 and analyze them using a flow cytometer.
-
Cytotoxicity Assay
This protocol is designed to determine the cytotoxic effects of this compound on a selected cell line.
Workflow for Cytotoxicity Assay
Caption: General workflow for determining the cytotoxicity of this compound.
Materials:
-
Selected cell line (e.g., THP-1, A549)
-
Complete culture medium for the chosen cell line
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
Spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete culture medium. A suggested concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) and an untreated control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the untreated control.
Cell Proliferation Assay
This protocol measures the effect of this compound on cell proliferation.
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
BrdU Cell Proliferation Assay Kit or similar
Procedure:
-
Seed the cells in a 96-well plate at a low density (e.g., 1,000-2,000 cells/well).
-
Allow the cells to attach and synchronize for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM to 50 µM) and a vehicle control.
-
Incubate for a period that allows for cell division (e.g., 48-72 hours).
-
Perform the BrdU assay according to the manufacturer's instructions, which typically involves labeling the cells with BrdU, fixing and denaturing the DNA, and detecting the incorporated BrdU with an anti-BrdU antibody.
-
Measure the absorbance and calculate the proliferation rate relative to the control.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are not well-documented, macrolides, in general, are known to influence several key cellular signaling cascades, particularly those involved in inflammation and fibrosis.[4] The following diagrams illustrate these potential pathways. It is important to note that the actual effects of this compound may vary.
Macrolide Effects on Inflammatory Signaling
Caption: Hypothesized inhibitory effects of this compound on inflammatory signaling pathways, based on general macrolide activity.
Macrolide Effects on Fibrotic Signaling
Caption: Hypothesized inhibitory effects of this compound on fibrotic signaling pathways, based on general macrolide activity.
Summary of Quantitative Data
The following table summarizes key quantitative data related to this compound.
Table 2: Summary of Biological Activity and Purity
| Parameter | Value | Reference |
| Monocyte to Macrophage Differentiation | Effective at 10 µM | [2][3] |
| Antibiotic Activity | Devoid of activity | [1] |
| Purity (HPLC) | ≥98% | [2][5] |
Conclusion
This compound is a specialized reagent with demonstrated utility in promoting monocyte differentiation. The protocols provided herein offer a framework for researchers to explore its bioactivity further. Given the immunomodulatory effects of the broader macrolide class, this compound presents an interesting candidate for investigation in studies related to inflammation, immunology, and cell differentiation. It is recommended that researchers perform dose-response experiments to determine the optimal concentration for their specific cell type and application.
References
Protocol for dissolving "Pseudoerythromycin A enol ether" for experiments
Application Notes and Protocols for Pseudoerythromycin A enol ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a degradation product of the macrolide antibiotic erythromycin (B1671065).[1][2][3][4][5][6][7] It is formed through a complex internal rearrangement of erythromycin A under neutral to weakly alkaline conditions.[2][3][6] While devoid of antibiotic activity, this compound serves as an important analytical standard for stability studies of erythromycin A.[2][3][5][6][8] Additionally, it has been shown to promote the differentiation of monocytes into macrophages at a concentration of 10 µM.[1][4]
This document provides detailed protocols for the proper handling, dissolution, and use of this compound in experimental settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | References |
| Synonym | LY267108 | [1][3][4] |
| Molecular Formula | C37H65NO12 | [1][2][4][5][6][8][9] |
| Molecular Weight | 715.9 g/mol | [1][2][4][5][6][9] |
| Appearance | Solid | [1][4][6] |
| Purity | ≥95% | [2][8] |
| Melting Point | 127.0-130.0 °C | [3] |
| Storage Temperature | -20°C (Powder), -80°C (In solvent) | [1][2][3][4][5][6] |
| Stability | ≥ 4 years (Powder), 1 year (In solvent) | [1][5] |
Solubility Data
This compound is soluble in various organic solvents and has good water solubility.[2][6] The following table summarizes its solubility.
| Solvent | Solubility | References |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2][4][5][6] |
| Dimethylformamide (DMF) | Soluble | [1][2][4][5][6] |
| Ethanol | Soluble | [1][2][4][5][6] |
| Methanol | Soluble | [1][2][4][5][6] |
| Water | Good water solubility | [2][6] |
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution that can be diluted to the desired experimental concentrations.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Protocol:
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM). To prepare a 10 mM stock solution, dissolve 7.16 mg of this compound (MW: 715.9 g/mol ) in 1 mL of DMSO.
-
Vortex: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Inert Gas: For long-term stability, it is recommended to purge the stock solution with an inert gas like argon or nitrogen before sealing.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[5]
Caption: Workflow for preparing a stock solution of this compound.
Preparation of Working Solutions
Materials:
-
Stock solution of this compound (e.g., 10 mM in DMSO)
-
Appropriate sterile cell culture medium or buffer for the experiment
Protocol:
-
Thaw: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with the appropriate experimental medium to achieve the desired final concentration.
-
Important: The final concentration of the organic solvent (e.g., DMSO) in the experimental medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
-
Mixing: Gently mix the working solution before adding it to the experimental setup.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately.[5]
Example Experimental Protocol: Monocyte to Macrophage Differentiation Assay
This protocol is based on the reported activity of this compound in promoting monocyte differentiation.[1][4]
Cell Line:
-
A human monocytic cell line (e.g., THP-1 or U937)
Materials:
-
This compound working solution (e.g., 10 µM)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
PMA (Phorbol 12-myristate 13-acetate) as a positive control for differentiation
-
Vehicle control (medium with DMSO)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microscope for observing cell morphology
-
Reagents for macrophage marker analysis (e.g., antibodies for flow cytometry or immunofluorescence, reagents for phagocytosis assay)
Protocol:
-
Cell Seeding: Seed the monocytic cells in 6-well plates at a density of 5 x 10^5 cells/mL in complete culture medium.
-
Treatment: Add the prepared working solutions to the respective wells:
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assessment of Differentiation:
-
Morphological Changes: Observe the cells under a microscope for changes indicative of macrophage differentiation, such as adherence to the plate, increased size, and development of pseudopodia.
-
Surface Marker Expression: Analyze the expression of macrophage-specific surface markers (e.g., CD11b, CD14, CD68) using flow cytometry or immunofluorescence.
-
Functional Assays: Perform functional assays to confirm macrophage activity, such as a phagocytosis assay (e.g., using fluorescently labeled beads or bacteria).
-
Caption: this compound promotes the differentiation of monocytes into macrophages.
Safety Precautions
This product is for research use only and is not for human or veterinary diagnostic or therapeutic use.[1][8] It should be considered hazardous until further information is available. Do not ingest, inhale, or allow contact with eyes, skin, or clothing. Wash thoroughly after handling. Users must review the complete Safety Data Sheet (SDS) before use.[1]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Cas 105882-69-7,LY 267108 | lookchem [lookchem.com]
- 4. This compound | CAS 105882-69-7 | Cayman Chemical | Biomol.com [biomol.com]
- 5. targetmol.com [targetmol.com]
- 6. uniscience.co.kr [uniscience.co.kr]
- 7. tebubio.com [tebubio.com]
- 8. scbt.com [scbt.com]
- 9. This compound | C37H65NO12 | CID 13856990 - PubChem [pubchem.ncbi.nlm.nih.gov]
LC-MS/MS method for detecting "Pseudoerythromycin A enol ether" in samples
An LC-MS/MS method for the detection of Pseudoerythromycin A enol ether, a significant degradation product of Erythromycin A, is crucial for researchers, scientists, and drug development professionals involved in stability studies and quality control of erythromycin-based pharmaceuticals. This document provides a detailed application note and protocol for the sensitive and selective quantification of this compound in various samples.
This compound is formed through a complex internal rearrangement of Erythromycin A under neutral to weakly alkaline conditions.[1] It serves as an important analytical standard in stability assessments of Erythromycin A.[1][2]
Application Note
1. Introduction
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound. The method is designed for high-throughput analysis and is applicable to stability testing of drug formulations and impurity profiling. The protocol leverages the selectivity of Multiple Reaction Monitoring (MRM) to ensure accurate quantification even in complex matrices.
2. Analyte Information
-
Compound Name: this compound
-
Monoisotopic Mass: 715.45067651 Da[3]
3. Method Summary
The method employs reverse-phase liquid chromatography for the separation of this compound from its parent compound, Erythromycin A, and other related substances. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. Quantification is based on the MRM transition of the protonated molecule.
4. Quantitative Data Summary
The following table summarizes the typical performance characteristics of this method. These values are representative and may vary depending on the specific instrumentation and matrix used.
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity (r²) | >0.995 |
| Dynamic Range | 0.5 - 500 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 92 - 105% |
Experimental Protocols
1. Sample Preparation
The following protocol is a general guideline for the extraction of this compound from a solid drug formulation.
-
Accurately weigh 10 mg of the sample powder into a 10 mL volumetric flask.
-
Add 5 mL of a 50:50 (v/v) solution of acetonitrile (B52724) and water.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to equilibrate to room temperature.
-
Make up the volume to 10 mL with the 50:50 acetonitrile/water solution.
-
Vortex for 1 minute to ensure homogeneity.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial for analysis.
2. Liquid Chromatography
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters XTerra RP18, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 50 °C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 15.0 | |
| 15.1 | |
| 18.0 | |
| 18.1 | |
| 22.0 |
3. Mass Spectrometry
| Parameter | Setting |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| IonSpray Voltage | 5500 V |
| Source Temperature | 500 °C |
| Curtain Gas | 35 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Collision Gas | Nitrogen |
4. MRM Transitions
The following MRM transitions are proposed for the detection of this compound. The precursor ion is the protonated molecule [M+H]⁺. Product ions are generated from the characteristic loss of the desosamine (B1220255) and cladinose (B132029) sugar moieties.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound (Quantifier) | 716.5 | 558.4 | 150 | 35 |
| This compound (Qualifier) | 716.5 | 158.1 | 150 | 40 |
| Erythromycin A (for reference) | 734.5 | 576.4 | 100 | 30 |
Visualizations
References
Application Notes for Pseudoerythromycin A Enol Ether in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoerythromycin A enol ether is a semi-synthetic macrolide, known primarily as a degradation product of Erythromycin (B1671065) A under neutral to alkaline conditions.[1] While historically used as an analytical standard for stability studies of its parent compound, recent findings have highlighted its potential biological activities independent of the antibiotic properties associated with erythromycin.[1][2] Notably, this compound has been identified as a promoter of monocyte-to-macrophage differentiation.[3][4] Furthermore, patents related to its derivatives suggest a potential for development as anti-inflammatory agents with reduced antibacterial action, making it a compound of interest for immunology and drug discovery.[2]
These application notes provide detailed protocols for the in vitro investigation of this compound, focusing on its established role in macrophage differentiation and its potential anti-inflammatory effects.
Physicochemical Properties and Handling
Before beginning any experiment, it is crucial to understand the properties of this compound.
| Property | Value | Source |
| CAS Number | 105882-69-7 | [1] |
| Molecular Formula | C₃₇H₆₅NO₁₂ | [1] |
| Molecular Weight | 715.9 g/mol | [1][5] |
| Appearance | White solid | [1] |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | [1][3] |
| Storage | Store at -20°C | [1] |
Stock Solution Preparation: For in vitro studies, prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. Further dilutions should be made in the appropriate cell culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
Application 1: Promotion of Monocyte to Macrophage Differentiation
This compound has been shown to promote the differentiation of monocytes into macrophages at a concentration of 10 µM.[3][6] The following protocol details a method for inducing and verifying this differentiation using the human monocytic cell line THP-1.
Experimental Protocol: THP-1 Differentiation
Objective: To differentiate THP-1 monocytes into mature macrophages using this compound and confirm the differentiated phenotype.
Materials:
-
THP-1 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
This compound (10 mM stock in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) - Optional positive control
-
Phosphate-Buffered Saline (PBS)
-
Antibodies for flow cytometry or Western blot (e.g., anti-CD14, anti-CD68)
Procedure:
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep in a humidified incubator at 37°C with 5% CO₂. Maintain cell density between 2 x 10⁵ and 8 x 10⁵ cells/mL.
-
Seeding: Seed THP-1 cells into 6-well plates at a density of 5 x 10⁵ cells/mL (2 mL per well).
-
Treatment:
-
Test Group: Add this compound to the desired wells to a final concentration of 10 µM.
-
Vehicle Control: Add an equivalent volume of DMSO (e.g., 0.1%) to control wells.
-
Positive Control (Optional): Treat wells with 50-100 ng/mL PMA to induce differentiation.
-
-
Incubation: Incubate the plates for 48-72 hours. Differentiated macrophages will become adherent and exhibit morphological changes (e.g., larger, more spread-out cytoplasm).[2][7]
-
Confirmation of Differentiation:
-
Morphology: Observe cells daily under an inverted microscope for changes in morphology and adherence.
-
Surface Marker Analysis (Flow Cytometry): Gently scrape the adherent cells, wash with PBS, and stain with fluorescently-labeled antibodies against macrophage surface markers (e.g., CD14, CD68). Analyze via flow cytometry to quantify the percentage of differentiated cells.
-
Protein Expression (Western Blot): Lyse the cells and perform a Western blot to detect the expression of macrophage-specific proteins.
-
Data Presentation: Expected Outcomes
| Treatment Group | Adherence & Morphology | CD14 Expression (% Positive) | CD68 Expression (Fold Change) |
| Untreated THP-1 | Suspension, round cells | Low (< 10%) | 1.0 |
| Vehicle Control (DMSO) | Suspension, round cells | Low (< 10%) | ~1.0 |
| Pseudoerythromycin A (10 µM) | Adherent, spread morphology | Increased (> 70%) | > 5.0 |
| PMA (50 ng/mL) | Adherent, spread morphology | High (> 90%) | > 10.0 |
Workflow Diagram: Monocyte Differentiation Assay
Caption: Workflow for inducing and confirming macrophage differentiation.
Application 2: Assessment of Anti-Inflammatory Activity (Proposed Studies)
Based on the known anti-inflammatory properties of erythromycin and related macrolides, the following protocols are proposed to characterize the potential anti-inflammatory effects of this compound.[8][9] A critical first step is to determine its cytotoxicity to establish a non-toxic working concentration range.
Protocol 2.1: Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration at which this compound becomes cytotoxic to macrophage-like cells (e.g., RAW 264.7 or differentiated THP-1).
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium with 10% FBS and 1% Pen-Strep
-
This compound (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.[10]
-
Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours until purple formazan (B1609692) crystals are visible.[8][11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).
Protocol 2.2: Inhibition of Pro-Inflammatory Cytokine Production
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
LPS from E. coli
-
This compound
-
Commercial ELISA kits for murine TNF-α and IL-6
Procedure:
-
Seeding: Seed RAW 264.7 cells in a 24-well plate at 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.[13]
-
Incubation: Incubate the plate for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove debris.
-
ELISA: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.[14][15]
Data Presentation: Cytotoxicity and Cytokine Inhibition
Table 2.1: Cytotoxicity of this compound
| Cell Line | Incubation Time | CC50 (µM) |
|---|---|---|
| RAW 264.7 | 24 h | Data to be determined |
| Differentiated THP-1 | 24 h | Data to be determined |
Table 2.2: Effect on LPS-Induced Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control (No LPS) | < 20 | < 15 |
| LPS (100 ng/mL) | ~1200 | ~2500 |
| LPS + Cmpd (1 µM) | Data to be determined | Data to be determined |
| LPS + Cmpd (5 µM) | Data to be determined | Data to be determined |
| LPS + Cmpd (10 µM) | Data to be determined | Data to be determined |
Protocol 2.3: Mechanism of Action - NF-κB Pathway Analysis
Objective: To determine if this compound inhibits the NF-κB signaling pathway by assessing the nuclear translocation of the p65 subunit.
Materials:
-
RAW 264.7 cells
-
LPS, this compound
-
Nuclear and cytoplasmic extraction kits
-
Primary antibodies (anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with a non-toxic concentration of the compound for 1 hour, followed by stimulation with LPS (100 ng/mL) for 30-60 minutes.
-
Fractionation: Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.[16]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p65.
-
Use Lamin B1 as a nuclear loading control and β-actin as a cytoplasmic loading control.[17]
-
Incubate with an HRP-conjugated secondary antibody and visualize the bands using an ECL detection reagent.
-
-
Analysis: Quantify the band intensity. A decrease in nuclear p65 in compound-treated samples compared to the LPS-only sample indicates inhibition of NF-κB translocation.[18]
Diagrams: Workflow and Signaling Pathway
Caption: Proposed workflow for anti-inflammatory activity screening.
Caption: The NF-κB signaling pathway and proposed point of inhibition.
References
- 1. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. protocols.io [protocols.io]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro differentiation of Macrophages from Monocytes via M-CSF | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity test against RAW macrophage cell line using MTT assay [bio-protocol.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting "Pseudoerythromycin A enol ether" HPLC analysis problems
Welcome to the technical support center for the HPLC analysis of Pseudoerythromycin A enol ether. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance for common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to analyze?
A1: this compound is a primary degradation product of the macrolide antibiotic Erythromycin (B1671065) A. It is formed under neutral to weakly alkaline conditions through a complex internal rearrangement.[1] As a significant impurity, its detection and quantification are crucial for the stability studies and quality control of erythromycin-containing pharmaceutical products.[1][2]
Q2: What are the typical storage and handling conditions for this compound analytical standards?
A2: Analytical standards of this compound should be stored at -20°C.[2][3][4] The compound is soluble in ethanol, methanol, DMF, and DMSO, and has good water solubility.[1][2]
Q3: At what wavelength should I detect this compound?
A3: A common UV detection wavelength for the analysis of erythromycin and its related impurities, including this compound, is 215 nm.[5][6][7]
HPLC Troubleshooting Guides
This section provides troubleshooting guidance for common problems you may encounter during the HPLC analysis of this compound.
Problem: Peak Tailing
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can affect peak integration and resolution.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Silanol (B1196071) Interactions | Basic compounds like this compound can interact with acidic silanol groups on the silica-based column packing, causing tailing.[8] Lowering the mobile phase pH (e.g., to 3.0) can suppress the ionization of silanol groups and reduce these interactions.[8] Using a highly deactivated or end-capped column can also minimize this effect.[9] |
| Column Overload | Injecting too much sample can lead to peak distortion.[2] Dilute your sample and re-inject to see if the peak shape improves. |
| Column Bed Deformation | A void at the column inlet or a blocked frit can cause peak tailing.[8] This can sometimes be resolved by back-flushing the column. If the problem persists, the column may need to be replaced.[8] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[9] Use tubing with a narrow internal diameter (e.g., 0.005") to minimize dead volume.[9] |
Quantitative Peak Shape Analysis:
The symmetry of a chromatographic peak can be quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As).
| Parameter | Formula | Acceptable Range | Unacceptable Range |
| Tailing Factor (USP) | Tf = (a + b) / 2a (at 5% peak height)[10] | 0.9 - 1.2 (Ideal)[9] | > 1.5 (Significant Tailing)[9] |
| Asymmetry Factor | As = b / a (at 10% peak height)[11] | < 1.5[8][11] | > 2.0[11] |
Problem: Ghost Peaks
Ghost peaks are unexpected peaks that appear in the chromatogram, which are not present in the sample.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Mobile Phase | Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks, especially in gradient runs. Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily. |
| System Contamination/Carryover | Residue from previous injections can elute in subsequent runs. Implement a robust needle wash protocol and run blank injections to confirm carryover. If necessary, flush the entire system with a strong solvent. |
| Injector Valve or Seal Issues | Worn injector parts can be a source of contamination. Regularly maintain and inspect the injector seals and rotor. |
Problem: Retention Time Shifts
Inconsistent retention times can make peak identification and quantification unreliable.
Possible Causes and Solutions:
| Cause | Solution |
| Mobile Phase Composition | Small errors in mobile phase preparation can lead to significant retention time shifts. Ensure accurate measurement of all components. For reversed-phase methods, a slight change in the organic-to-aqueous ratio can have a large impact. |
| Fluctuating Column Temperature | Changes in column temperature can affect retention times; a 1°C change can alter retention by approximately 2%.[6] Use a column oven to maintain a stable temperature. |
| Inconsistent Flow Rate | Leaks or malfunctioning pump components can lead to an unstable flow rate. Check for leaks in the system and ensure the pump is properly maintained. |
| Column Equilibration | Insufficient equilibration time between runs, especially after a gradient, can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Acceptable Retention Time Variation:
| Condition | General Guideline | For Robust Methods |
| Allowable Shift | ± 10% of the expected retention time[12][13] | ± 0.02 - 0.05 minutes[6][14] |
Problem: High Backpressure
A sudden or gradual increase in system pressure can indicate a blockage.
Possible Causes and Solutions:
| Cause | Solution |
| Blocked Column Frit | Particulates from the sample or mobile phase can clog the inlet frit of the column.[15] Filter all samples and mobile phases before use. A guard column can also help protect the analytical column. Back-flushing the column (if permitted by the manufacturer) may resolve the issue.[16] |
| Precipitation in the System | If the sample is not soluble in the mobile phase, it can precipitate and cause a blockage. Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. |
| Salt Precipitation | When using buffered mobile phases, flushing the system with a high concentration of organic solvent can cause the buffer salts to precipitate. Flush the system with a salt-free mobile phase before introducing high organic concentrations.[15] |
Typical Operating Pressures:
| HPLC System | Normal Pressure Range (psi) | Significant Increase |
| Standard HPLC | 500 - 4000[3] | > 30% above normal[3] |
| UHPLC | 4000 - 15,000[3] | > 30% above normal[3] |
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Erythromycin A reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Di-potassium hydrogen phosphate (B84403)
-
O-phosphoric acid
-
Water (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm) or equivalent C18 column[17][18] |
| Mobile Phase A | Buffer solution (35 g of di-potassium hydrogen phosphate in 1000 mL of water, adjust pH to 7.0 with o-phosphoric acid), acetonitrile, and water in a ratio of 5:35:60 (v/v/v)[17][18] |
| Mobile Phase B | Phosphate buffer (pH 7.0), water, and acetonitrile in a ratio of 5:45:50 (v/v/v)[18] |
| Gradient Program | Time (min) |
| 0 | |
| 45 | |
| 47 | |
| 63 | |
| 65 | |
| 70 | |
| Flow Rate | 1.0 mL/min[17][18] |
| Column Temperature | 65°C[17][18] |
| Detection Wavelength | 215 nm[17][18] |
| Injection Volume | 100 µL[17][18] |
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Prepare the sample containing erythromycin by dissolving it in the mobile phase to a suitable concentration. Forced degradation samples can be prepared by exposing an erythromycin solution to acidic, basic, or oxidative conditions to generate degradation products, including this compound.
Visualizations
Erythromycin A Degradation Pathway
Caption: Degradation pathways of Erythromycin A under different pH conditions.
HPLC Troubleshooting Workflow
Caption: A decision tree for troubleshooting common HPLC analysis problems.
Monocyte to Macrophage Differentiation
Caption: this compound promotes monocyte differentiation into macrophages.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. mastelf.com [mastelf.com]
- 4. Frontiers | From Monocytes to M1/M2 Macrophages: Phenotypical vs. Functional Differentiation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Monocytes differentiate along two alternative pathways during sterile inflammation | EMBO Reports [link.springer.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromtech.com [chromtech.com]
- 10. silicycle.com [silicycle.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Mourne Training Services: Help on: Acceptable Variation for HPLC Retention Time [blog.mournetrainingservices.co.uk]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. researchgate.net [researchgate.net]
- 15. nacalai.com [nacalai.com]
- 16. Why Does the Column Pressure Suddenly Increase in an HPLC System? [jxaiyi.com]
- 17. uhplcs.com [uhplcs.com]
- 18. No.14 If Column Pressure Increases | YMC CO., LTD. [ymc.co.jp]
Optimizing the Synthesis of Pseudoerythromycin A Enol Ether: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help optimize the synthesis yield of "Pseudoerythromycin A enol ether." The information is presented in a user-friendly question-and-answer format, addressing specific challenges that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis is a two-step process starting from Erythromycin (B1671065) A.
-
Step 1: Formation of Erythromycin A enol ether. Erythromycin A is treated with an acid, typically acetic acid, to catalyze an intramolecular dehydration, forming the enol ether.
-
Step 2: Rearrangement to this compound. The Erythromycin A enol ether intermediate is then subjected to base-catalyzed rearrangement, usually with potassium carbonate in methanol (B129727), to yield the final product.[1]
Q2: What are the critical parameters affecting the yield in Step 1 (Enol Ether Formation)?
A2: The formation of Erythromycin A enol ether is highly sensitive to reaction conditions. Key parameters to control are:
-
Temperature: The reaction is typically carried out at low temperatures (ice-cold) to minimize the formation of degradation byproducts.
-
Acid Concentration: An appropriate concentration of a mild acid like acetic acid is crucial. Excessively strong acidic conditions can lead to the formation of anhydroerythromycin A and other degradation products.[2][3][4]
-
Reaction Time: The reaction should be monitored closely to ensure complete conversion of Erythromycin A without prolonged exposure to acidic conditions, which can decrease the yield of the desired enol ether.
Q3: What are the common side products in Step 1 and how can they be minimized?
A3: The primary side product during the formation of Erythromycin A enol ether is anhydroerythromycin A .[2][3] This impurity arises from excessive dehydration of the macrolide ring under acidic conditions. To minimize its formation, it is essential to use mild acidic conditions and maintain a low reaction temperature.
Q4: How can I optimize the yield of the rearrangement in Step 2?
A4: The rearrangement of Erythromycin A enol ether to this compound is an equilibrium process. To favor the formation of the desired product:
-
Choice of Base: A mild inorganic base like potassium carbonate is effective.
-
Solvent: Refluxing in methanol is the standard procedure.[1]
-
Reaction Time: The reaction should be allowed to proceed for a sufficient duration to reach equilibrium, which favors the more stable this compound. A study by Kirst et al. suggests that a 20:80 equilibrium mixture of the starting enol ether and the rearranged product can be achieved.[5]
Q5: What is a common challenge during the purification of this compound?
A5: A common challenge is the separation of the final product from unreacted Erythromycin A enol ether and any side products. Silica (B1680970) gel column chromatography is a standard method for purification. A mobile phase of chloroform, methanol, and aqueous ammonia (B1221849) in a ratio of approximately 15:1:0.1 (v/v/v) has been reported to be effective.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of Erythromycin A enol ether (Step 1) | - Reaction temperature too high.- Acid concentration too high or reaction time too long, leading to degradation.- Incomplete conversion of Erythromycin A. | - Maintain the reaction mixture at ice-cold temperatures.- Use a controlled amount of mild acid (e.g., acetic acid) and monitor the reaction progress by TLC to avoid over-reaction.- Ensure sufficient reaction time for the conversion of the starting material. |
| High levels of anhydroerythromycin A impurity | - Excessively acidic conditions. | - Reduce the concentration of the acid or use a weaker acid.- Ensure the reaction temperature is kept low. |
| Incomplete rearrangement to this compound (Step 2) | - Insufficient reaction time.- Ineffective base. | - Increase the reflux time to allow the reaction to reach equilibrium.- Ensure the potassium carbonate is of good quality and used in sufficient quantity. |
| Difficulty in purifying the final product | - Inappropriate mobile phase for column chromatography. | - Optimize the solvent system for silica gel chromatography. A gradient elution might be necessary for better separation.- Consider using a different stationary phase if baseline separation is not achieved. |
| Presence of multiple unidentified spots on TLC | - Degradation of starting material or product.- Presence of residual solvents or reagents. | - Ensure all reagents are pure and solvents are anhydrous.- Carefully control reaction temperatures and times.- Perform a thorough work-up to remove all residual reagents before purification. |
Experimental Protocols
Step 1: Synthesis of Erythromycin A Enol Ether
This protocol is based on the method described by Kirst et al. (J. Org. Chem. 1987, 52, 4359-4362).
-
Dissolve Erythromycin A in glacial acetic acid at a controlled low temperature (e.g., 0-5 °C).
-
Stir the mixture for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a suitable base (e.g., a cold, dilute solution of sodium bicarbonate).
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Erythromycin A enol ether. A reported yield for this step is approximately 68%.
Step 2: Synthesis of this compound
This protocol is also adapted from Kirst et al. (1987).
-
Dissolve the crude Erythromycin A enol ether from Step 1 in methanol.
-
Add potassium carbonate to the solution.
-
Reflux the mixture with heating. The reaction progress can be monitored by HPLC or TLC.
-
Kirst and co-workers reported that this translactonization in refluxing methanol gave the product in 54% yield after 90 minutes.[5]
-
After the reaction reaches equilibrium, cool the mixture and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mobile phase such as chloroform:methanol:aqueous ammonia (15:1:0.1).[1]
Quantitative Data Summary
| Parameter | Condition | Reported Yield | Reference |
| Erythromycin A enol ether Synthesis | Treatment of Erythromycin A with a published procedure. | 68% | --INVALID-LINK-- |
| This compound Synthesis | Rearrangement of Erythromycin A enol ether with potassium carbonate in refluxing methanol for 90 minutes. | 54% | --INVALID-LINK-- |
Visualizing the Synthesis Pathway
The following diagrams illustrate the key transformations and workflows in the synthesis of this compound.
Caption: Synthetic pathway from Erythromycin A to this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
- 1. EP1489090B1 - Novel pseudoerythormycin derivatives - Google Patents [patents.google.com]
- 2. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Ring-Contracted Erythromycin A Derivatives via Microwave-Assisted Intramolecular Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pseudoerythromycin A Enol Ether Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the assay of Pseudoerythromycin A enol ether (PEAE). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PEAE)?
A1: this compound is a primary degradation product of the macrolide antibiotic Erythromycin (B1671065) A.[1][2] It is formed through a complex internal rearrangement of Erythromycin A under neutral to weakly alkaline conditions.[1][3] PEAE is considered an impurity and is devoid of antibiotic activity.[1] It is commonly used as an analytical standard in stability studies of Erythromycin A.[1][4]
Q2: What are the general physicochemical properties of this compound?
A2: The general properties of PEAE are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 105882-69-7 | [1][4] |
| Molecular Formula | C37H65NO12 | [1][4] |
| Molecular Weight | 715.9 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | >98% | [1][4] |
| Storage | -20°C | [1] |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, or DMSO. Good water solubility.[1] Slightly soluble in methanol and chloroform.[5] | |
| Melting Point | 122.2-122.5 °C | [5] |
Q3: Under what conditions does Erythromycin A degrade to PEAE?
A3: The degradation of Erythromycin A to PEAE is favored in neutral to weakly alkaline conditions.[1][3] For example, in a cream formulation with a pH of 8.6, the presence of PEAE was detected after one week of storage at 25°C.[6] The formation involves the hydrolysis of the lactonyl ester bond of the Erythromycin A-6,9-hemiketal, followed by translactonization and internal dehydration.[7]
Troubleshooting Guide
Issue 1: Poor peak shape or resolution in HPLC analysis.
-
Possible Cause 1: Inappropriate column.
-
Possible Cause 2: Suboptimal mobile phase composition.
-
Recommendation: The mobile phase composition is critical. A common mobile phase consists of a mixture of an organic solvent (like acetonitrile (B52724) or 2-methyl-2-propanol) and an aqueous buffer.[6][9] The pH of the buffer can significantly impact separation; alkaline pH (e.g., pH 9.0 or 11.0) has been used successfully.[6][9]
-
-
Possible Cause 3: Inadequate column temperature.
-
Recommendation: Operating the column at an elevated temperature, for instance, 65°C, can improve peak shape and resolution for erythromycin-related compounds.[10]
-
Issue 2: Inaccurate quantification of PEAE.
-
Possible Cause 1: Incorrect response factor.
-
Recommendation: When quantifying PEAE relative to Erythromycin A, it is crucial to use the correct response factor. For example, a response factor of 6.6 for PEAE relative to Erythromycin A has been reported in one method.[9]
-
-
Possible Cause 2: Degradation of standard or sample.
-
Recommendation: PEAE itself can be subject to further degradation. Prepare fresh standard solutions and handle samples promptly. Store stock solutions at -20°C as recommended.[1]
-
-
Possible Cause 3: Non-linear detector response.
-
Recommendation: Ensure that the concentration of your sample falls within the linear range of the detector. If necessary, dilute the sample and re-inject.
-
Issue 3: Unexpected peaks in the chromatogram.
-
Possible Cause 1: Presence of other Erythromycin A degradation products.
-
Recommendation: Erythromycin A can degrade into several other products besides PEAE, such as anhydroerythromycin A and pseudoerythromycin A hemiketal.[8][11] Use a well-characterized reference standard to confirm the identity of the PEAE peak. Mass spectrometry can be a valuable tool for identifying unknown peaks.[2]
-
-
Possible Cause 2: Contamination from sample matrix or solvents.
-
Recommendation: Run a blank injection of your solvent and sample matrix to identify any interfering peaks. Ensure high-purity solvents and reagents are used.
-
Experimental Protocols
Protocol 1: HPLC-UV Method for the Determination of this compound
This protocol is a general guideline based on literature methods for the analysis of erythromycin and its degradation products.[6][9][10]
-
Chromatographic System:
-
Column: Poly(styrene-divinylbenzene) (e.g., PLRP-S) or a C18 reversed-phase column (e.g., Waters X-Terra RP18, 250 mm x 4.6 mm, 3.5 µm).[6][10]
-
Mobile Phase A: A mixture of 2-methyl-2-propanol, acetonitrile, 0.02 M potassium phosphate (B84403) buffer (pH 11.0), and water (e.g., in a ratio of 165:30:50:755 v/v/v/v).[6]
-
Mobile Phase B: A mixture of acetonitrile, 0.2 M K2HPO4 (pH 7.0), and water.[8]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 65°C.[10]
-
Detection: UV at 215 nm.[10]
-
-
Standard Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in a small amount of methanol or other suitable solvent.[9]
-
Dilute to the final desired concentration with the mobile phase.
-
-
Sample Preparation:
-
For drug products, extract the active ingredient and its degradation products using a suitable solvent. The specific extraction procedure will depend on the sample matrix (e.g., cream, tablet).
-
Filter the final extract through a 0.45 µm syringe filter before injection.[10]
-
-
Data Analysis:
-
Identify the PEAE peak based on its retention time compared to the standard. The retention time of PEAE is typically longer than that of Erythromycin A.[9]
-
Quantify the amount of PEAE using a calibration curve generated from the reference standard or by using a relative response factor if comparing to another compound like Erythromycin A.
-
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Caption: Degradation pathway of Erythromycin A to this compound.
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. caymanchem.com [caymanchem.com]
- 3. Cycloester Erythromycin Enol Ether | Benchchem [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. toku-e.com [toku-e.com]
- 6. Study of the stability of erythromycin in a hydrophilic creme basis by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. belspo.be [belspo.be]
- 9. ERYTHROMYCIN STEARATE - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
- 10. benchchem.com [benchchem.com]
- 11. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
Common experimental problems with "Pseudoerythromycin A enol ether"
Welcome to the technical support center for Pseudoerythromycin A enol ether. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a degradation product of the macrolide antibiotic Erythromycin (B1671065) A.[1][2][3] It is formed through a complex internal rearrangement of erythromycin A under neutral to weakly alkaline conditions.[1][3] While it is devoid of antibiotic activity, it is a crucial analytical standard for stability studies of erythromycin A.[1][3] Additionally, it has been shown to promote the differentiation of monocytes into macrophages at a concentration of 10 µM, making it a useful tool in immunology research.[2]
Q2: What are the basic physical and chemical properties of this compound?
A summary of the key properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 105882-69-7 | [1][4][5][6] |
| Molecular Formula | C37H65NO12 | [1][5][6] |
| Molecular Weight | 715.9 g/mol | [5] |
| Appearance | White solid | [1] |
| Purity | Typically ≥98% | [4] |
| Storage | -20°C | [1] |
| Solubility | Soluble in DMF, DMSO, ethanol, and methanol (B129727). | [2] |
Q3: How is this compound synthesized?
Synthetically, this compound is prepared from Erythromycin A enol ether. The process involves refluxing Erythromycin A enol ether in methanol with a carbonate base, such as potassium carbonate. This induces a translactonization reaction, converting the 14-membered lactone ring of erythromycin into a more stable 11-membered ring characteristic of the pseudoerythromycin structure.
Troubleshooting Guides
This section addresses common experimental problems you might encounter when working with this compound, covering synthesis, stability, purification, and biological assays.
Synthesis Troubleshooting
Problem 1: Low yield during synthesis from Erythromycin A enol ether.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Ensure the reaction is refluxed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. - Confirm the quality and stoichiometry of the carbonate base. An insufficient amount of base can lead to an incomplete reaction. |
| Side Reactions | - The presence of water can lead to hydrolysis of the lactone ring. Ensure all glassware is thoroughly dried and use anhydrous methanol. - Other degradation pathways of macrolides can be initiated by inappropriate pH or temperature. Maintain a consistent reflux temperature. |
| Product Degradation | - Prolonged exposure to strong alkaline conditions can lead to further degradation. Optimize the reaction time to maximize product formation while minimizing degradation. |
Problem 2: Presence of significant impurities in the final product.
| Possible Cause | Troubleshooting Suggestion |
| Unreacted Starting Material | - If Erythromycin A enol ether is detected, consider increasing the reaction time or the amount of base. |
| Formation of Other Degradation Products | - The complex chemistry of erythromycin can lead to various degradation byproducts. Careful control of reaction conditions (temperature, pH, and exclusion of oxygen) is crucial. |
| Impure Starting Material | - Ensure the purity of the starting Erythromycin A enol ether. Impurities in the starting material will likely be carried through the reaction. |
Stability and Storage Troubleshooting
Problem 3: Degradation of this compound in solution.
| Possible Cause | Troubleshooting Suggestion |
| pH Instability | - As a degradation product formed under neutral to weakly alkaline conditions, it is susceptible to further degradation, especially under acidic or strongly alkaline conditions.[7] Prepare fresh solutions in a buffer with a pH between 7 and 8 for immediate use. For storage, aprotic solvents like DMSO or DMF are recommended. |
| Temperature Sensitivity | - While stable as a solid at -20°C, solutions may be less stable. For short-term storage of solutions, keep them at 2-8°C. For long-term storage, aliquot and freeze at -20°C or -80°C to minimize freeze-thaw cycles. |
| Oxidative Degradation | - Macrolides can be susceptible to oxidation. While specific data for this compound is limited, it is good practice to degas solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is critical. |
Purification Troubleshooting
Problem 4: Difficulty in purifying this compound using HPLC.
| Possible Cause | Troubleshooting Suggestion |
| Poor Peak Shape (Tailing or Fronting) | - Column Overload: Reduce the amount of sample injected. - Inappropriate Mobile Phase: Ensure the sample is dissolved in the mobile phase or a weaker solvent. The pH of the mobile phase can also affect peak shape for ionizable compounds; buffering may be necessary. - Column Degradation: The stationary phase can be damaged by extreme pH or incompatible solvents. Ensure the mobile phase pH is within the recommended range for the column. |
| Co-elution with Impurities | - Optimize Gradient: Adjust the gradient slope to improve the separation of closely eluting peaks. - Change Stationary Phase: If resolution is still poor, consider a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18). |
| Irreproducible Retention Times | - Temperature Fluctuations: Use a column oven to maintain a constant temperature. - Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. Premixing solvents can improve reproducibility. - Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. |
Biological Assay Troubleshooting
Problem 5: Inconsistent or unexpected results in cell-based assays.
| Possible Cause | Troubleshooting Suggestion |
| Compound Precipitation in Media | - Although soluble in organic solvents, this compound may have limited solubility in aqueous cell culture media. Visually inspect for precipitation after adding the compound to the media. Consider using a lower concentration or preparing a more concentrated stock in DMSO and diluting it further in the media. Ensure the final DMSO concentration is non-toxic to the cells. |
| Interaction with Assay Components | - Some compounds can interfere with assay reagents or detection methods (e.g., fluorescence or absorbance). Run appropriate controls, including the compound in cell-free wells, to check for any direct interaction with the assay components. |
| Degradation in Culture Conditions | - The compound may degrade over the course of a long-term experiment in the incubator (37°C, humidified atmosphere). Consider replenishing the compound with fresh media at regular intervals for long-term assays. |
Experimental Protocols & Visualizations
Synthesis of this compound
This protocol is a generalized procedure based on available literature. Optimization may be required.
-
Preparation of Erythromycin A Enol Ether: Treat Erythromycin A with ice-cold acetic acid. (Detailed protocols for this step can be found in the cited literature).
-
Translactonization:
-
Dissolve Erythromycin A enol ether in anhydrous methanol.
-
Add potassium carbonate (K2CO3).
-
Reflux the mixture with heating.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by preparative HPLC.
-
Caption: Synthesis and purification workflow for this compound.
Troubleshooting Logic for Low Synthesis Yield
The following diagram illustrates a logical approach to troubleshooting low yields in the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in synthesis.
Signaling Pathway Context: Monocyte Differentiation
This compound promotes the differentiation of monocytes into macrophages. While the exact signaling pathway is not fully elucidated in the provided search results, this diagram represents a generalized pathway of monocyte differentiation that could be influenced by this compound.
Caption: Generalized pathway of monocyte to macrophage differentiation.
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. caymanchem.com [caymanchem.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C37H65NO12 | CID 13856990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. clearsynth.com [clearsynth.com]
- 7. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent the degradation of "Pseudoerythromycin A enol ether" in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of "Pseudoerythromycin A enol ether" in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a primary degradation product of the macrolide antibiotic Erythromycin (B1671065) A. It is formed through a complex internal rearrangement under neutral to weakly alkaline conditions.[1][2] While it is devoid of antibiotic activity, it serves as a critical analytical standard for stability studies of Erythromycin A.[1][2] Ensuring the stability of this compound in solution is crucial for accurate analytical measurements, impurity profiling, and understanding the degradation pathways of erythromycin-based drugs.
Q2: What are the main factors that cause the degradation of this compound in solution?
The degradation of this compound in solution is primarily influenced by the following factors:
-
pH: As an enol ether, it is susceptible to hydrolysis under acidic conditions. It is formed under neutral to weakly alkaline conditions (pH 8-9), suggesting that deviation from this pH range could affect its stability.[1][3]
-
Temperature: Elevated temperatures generally accelerate chemical degradation processes.
-
Light: Macrolide antibiotics can be susceptible to photodegradation. Therefore, exposure to light, especially UV light, should be minimized.
-
Oxidizing Agents: The enol ether functional group can be susceptible to oxidation.
Q3: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents. The choice of solvent can impact its stability.
-
Recommended Solvents: Ethanol (B145695), methanol (B129727), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO) are commonly used solvents.[1][4]
-
Aqueous Solutions: While it has been reported to have good water solubility, aqueous solutions should be prepared fresh and buffered to an appropriate pH to minimize hydrolysis.[1] One source indicates it is only slightly soluble in methanol and chloroform.[3]
Q4: How should I prepare and store stock solutions of this compound?
To ensure the longevity of your this compound stock solutions, follow these guidelines:
-
Use High-Purity Solvents: Always use anhydrous, high-purity solvents to minimize contaminants that could catalyze degradation.
-
Inert Atmosphere: For long-term storage, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Storage Temperature: Store stock solutions at -20°C or lower.[2][4] One supplier suggests that the solid compound is stable for at least 4 years at -20°C.[4]
-
Protect from Light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Aliquoting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid degradation of the compound in aqueous solution. | Inappropriate pH. Enol ethers are prone to acid-catalyzed hydrolysis. | Ensure the aqueous solution is buffered to a neutral or slightly alkaline pH (around 7.0-8.5). Prepare fresh aqueous solutions before each experiment. |
| Loss of compound purity in organic solvent over time. | Oxidation or presence of impurities in the solvent. | Use high-purity, anhydrous solvents. Consider degassing the solvent with nitrogen or argon before use. Store the solution under an inert atmosphere. |
| Inconsistent analytical results between experiments. | Degradation during sample preparation or analysis. | Minimize the time samples are kept at room temperature. Use a cooled autosampler if available for HPLC analysis. Protect samples from light during preparation and analysis. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Conduct forced degradation studies (see experimental protocols below) to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method. |
Summary of Quantitative Data
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Additional Conditions | Reported Stability |
| Solid | -20°C | Sealed, dry environment | ≥ 4 years[4] |
| Solid | 2-8°C | Sealed, dry environment | Check supplier data |
| Solution | ≤ -20°C | Anhydrous organic solvent, protected from light, under inert atmosphere | For optimal stability, prepare fresh |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous ethanol or DMSO (HPLC grade or higher)
-
Class A volumetric flasks
-
Analytical balance
-
Amber glass vials with Teflon-lined caps
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Accurately weigh the desired amount of the solid compound.
-
Dissolve the compound in a minimal amount of the chosen solvent in a volumetric flask.
-
Once fully dissolved, bring the solution to the final volume with the solvent.
-
Mix the solution thoroughly.
-
If desired, purge the headspace of the vial with an inert gas (e.g., nitrogen) before sealing.
-
Store the stock solution at -20°C or below, protected from light.
-
Protocol 2: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to investigate the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing with 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature, protected from light, for a defined period. Withdraw samples at various time points and dilute for analysis.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C). Withdraw samples at defined time points and analyze.
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-ultraviolet lamps). Keep a control sample wrapped in aluminum foil at the same temperature. Withdraw samples at defined time points and analyze.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation for each condition.
-
Visualizations
Caption: Formation and potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing stability and corresponding prevention strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation on the chemical stability of erythromycin in solutions using an optimization system. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Analysis of Pseudoerythromycin A Enol Ether by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) methods for "Pseudoerythromycin A enol ether." The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the mobile phase when analyzing this compound on a C18 column?
A1: For basic compounds like this compound, a high pH mobile phase (typically between pH 8 and 11) is often optimal when using a C18 column. At alkaline pH, the ionization of the basic functional groups in the molecule is suppressed, making it more hydrophobic. This increased hydrophobicity leads to better retention on the non-polar C18 stationary phase and significantly improves peak symmetry by minimizing undesirable interactions with residual silanols on the silica (B1680970) surface.[1] Conversely, at acidic pH, the compound will be protonated and exist as a positively charged species, which can result in reduced retention and peak tailing.[1]
Q2: Which organic modifier, acetonitrile (B52724) or methanol (B129727), is better for the separation of this compound?
A2: Both acetonitrile and methanol can be used as organic modifiers. Acetonitrile generally has a stronger elution strength, which can lead to shorter retention times.[2] It also typically results in lower backpressure and has a lower UV cutoff, which can be advantageous for detection at low wavelengths (e.g., 215 nm). However, methanol can offer different selectivity and may sometimes provide better resolution for complex mixtures of related substances. The choice between the two often comes down to empirical testing to see which provides the better overall chromatographic performance for the specific separation required.
Q3: My peak for this compound is tailing. What are the common causes and how can I fix it?
A3: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the surface of the silica-based stationary phase.
Here are several ways to address peak tailing:
-
Increase Mobile Phase pH: As mentioned in Q1, increasing the pH to the alkaline range (pH 8-11) will deprotonate the analyte, reducing its interaction with silanols and improving peak shape.
-
Decrease Mobile Phase pH: Alternatively, operating at a very low pH (around 2-3) can protonate the silanol groups, minimizing their ability to interact with the protonated basic analyte.
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have a reduced number of free silanol groups, which minimizes tailing.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanols and improve peak shape.
-
Add a Sacrificial Base: Introducing a small amount of a basic additive, like triethylamine (B128534) (TEA), to the mobile phase can competitively bind to the active silanol sites, preventing them from interacting with your analyte.
Q4: I am not getting enough retention for this compound on my C18 column. What should I do?
A4: Insufficient retention can be addressed by:
-
Decreasing the Organic Modifier Concentration: Reduce the percentage of acetonitrile or methanol in your mobile phase. This will increase the overall polarity of the mobile phase, leading to stronger retention of the relatively non-polar analyte on the C18 column.
-
Increasing the Mobile Phase pH: As explained above, increasing the pH will make the this compound less polar, thereby increasing its retention time on a reversed-phase column.[1]
-
Switching to a More Retentive Column: Consider using a column with a higher carbon load or a different stationary phase chemistry that provides more hydrophobicity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the column. | Increase mobile phase pH to 8-10. Use a highly deactivated, end-capped C18 column. Increase the buffer concentration in the mobile phase. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Incompatible injection solvent. | Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase. | |
| Poor Resolution | Inadequate separation from other erythromycin-related compounds. | Optimize the mobile phase composition (adjust the organic modifier percentage). Try a different organic modifier (e.g., methanol instead of acetonitrile). Adjust the mobile phase pH to alter the selectivity. Consider a gradient elution method. |
| Low column efficiency. | Ensure the column is properly packed and not degraded. Use a longer column or a column with a smaller particle size. | |
| Variable Retention Times | Fluctuation in mobile phase composition. | Ensure accurate and consistent preparation of the mobile phase. Degas the mobile phase properly. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Column equilibration is insufficient. | Equilibrate the column for a sufficient time with the mobile phase before starting the analysis. | |
| Low Sensitivity | Suboptimal detection wavelength. | Erythromycin (B1671065) and its derivatives are often detected at low UV wavelengths, such as 215 nm.[3][4] |
| On-column degradation. | Ensure the mobile phase pH is within the stability range of the analyte. This compound is formed under neutral to weakly alkaline conditions.[5] |
Data Presentation
Table 1: Influence of Mobile Phase Parameters on Chromatographic Performance of a Basic Analyte (Illustrative Data)
| Mobile Phase Composition | pH | Retention Time (min) | Peak Asymmetry (Tf) | Resolution (Rs) from Erythromycin |
| 40% ACN / 60% 20mM Phosphate (B84403) Buffer | 7.0 | 8.5 | 1.8 | 1.2 |
| 40% ACN / 60% 20mM Phosphate Buffer | 9.0 | 12.3 | 1.2 | 1.9 |
| 35% ACN / 65% 20mM Phosphate Buffer | 9.0 | 15.8 | 1.1 | 2.2 |
| 45% ACN / 55% 20mM Phosphate Buffer | 9.0 | 9.7 | 1.3 | 1.7 |
| 40% MeOH / 60% 20mM Phosphate Buffer | 9.0 | 14.1 | 1.4 | 1.6 |
Note: This table provides illustrative data based on established chromatographic principles for basic compounds. Actual results may vary depending on the specific column, HPLC system, and other experimental conditions.
Experimental Protocols
Detailed Method for the Analysis of Erythromycin and Related Substances (including this compound)
This protocol is based on a gradient RP-HPLC method described for the separation of erythromycin and its impurities.[6]
Chromatographic Conditions:
-
Column: Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm particle size)[6]
-
Mobile Phase A: 5% Buffer Solution (35 g of di-potassium hydrogen phosphate in 1000 mL of water, adjust pH to 7.0 with dilute o-phosphoric acid), 35% Acetonitrile, 60% Water[6]
-
Mobile Phase B: 5% Phosphate Buffer (pH 7.0), 45% Water, 50% Acetonitrile[6]
-
Flow Rate: 1.0 mL/min[6]
-
Injection Volume: 100 µL[6]
-
Column Temperature: 65°C[6]
-
Detection Wavelength: 215 nm[6]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 100 0 45 100 0 47 0 100 63 0 100 65 100 0 | 70 | 100 | 0 |
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a diluent (e.g., a mixture of mobile phase A and B) to achieve a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Mandatory Visualization
Caption: A general workflow for troubleshooting common HPLC issues.
Caption: A logical workflow for mobile phase optimization in HPLC.
References
"Pseudoerythromycin A enol ether" solubility and storage recommendations
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Pseudoerythromycin A enol ether. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols related to its solubility and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a degradation product of the macrolide antibiotic erythromycin (B1671065).[1] It is often used as an analytical standard in stability studies of erythromycin A.[1][2]
Q2: What are the recommended storage conditions for solid this compound?
For long-term storage, it is recommended to store solid this compound at -20°C.[1][3][4] Some suppliers suggest storage at 2-8°C for short-term use, sealed and in a dry environment. One source indicates a stability of at least four years when stored at -20°C.[4]
Q3: What is the recommended storage for this compound in solution?
Stock solutions of macrolide antibiotics are generally more susceptible to degradation than the solid form. It is recommended to prepare fresh solutions for immediate use. If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C for short periods. The stability of this compound in various solvents over time has not been extensively reported; therefore, it is advisable to perform stability studies for your specific experimental conditions.
Q4: Is this compound sensitive to light?
Solubility Guidelines
The solubility of this compound can vary between different sources. The following table summarizes the available qualitative solubility data.
| Solvent | Solubility | Source(s) |
| Methanol (B129727) | Soluble / Slightly Soluble | [1][3][4] |
| Chloroform | Slightly Soluble | [3] |
| Ethanol | Soluble | [1][4] |
| Dimethylformamide (DMF) | Soluble | [1][4] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [1][4] |
| Water | Good water solubility | [1] |
Note: The discrepancy in methanol solubility ("soluble" vs. "slightly soluble") may be due to differences in the purity of the compound, the grade of the solvent, or the temperature at which solubility was assessed.
Troubleshooting Solubility Issues
Encountering difficulties in dissolving this compound? This guide provides a systematic approach to troubleshoot and resolve common solubility challenges.
Experimental Protocols
Protocol for Determining Quantitative Solubility
This protocol outlines a general method to determine the quantitative solubility of this compound in a specific solvent or buffer.
Materials:
-
This compound
-
Selected solvent of high purity (e.g., DMSO, ethanol, water)
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Microcentrifuge
-
Calibrated analytical balance
-
HPLC or UV-Vis spectrophotometer
-
Syringe filters (0.22 µm, compatible with the solvent)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Incubate the vial in a thermostatic shaker at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Separation of Undissolved Solid:
-
After incubation, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant. This concentration represents the solubility.
-
Protocol for Preparing a Stock Solution
This protocol provides a general procedure for preparing a stock solution of this compound.
References
Technical Support Center: Stability of Pseudoerythromycin A Enol Ether
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on the stability of Pseudoerythromycin A enol ether.
Frequently Asked Questions (FAQs)
Q1: What is this compound and under what conditions does it form?
A1: this compound is a primary degradation product of Erythromycin (B1671065) A. It is formed through a complex internal rearrangement of the Erythromycin A molecule under neutral to weakly alkaline conditions.[1] This process involves the C6-OH group forming an internal enol ether with the C9 ketone, and the C11-OH group attacking the lactone carbonyl, which reduces the macrocycle from a 14- to an 11-membered ring.[1]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. In acidic conditions, it is known to be unstable and is in equilibrium with Erythromycin A and another degradation product, Anhydroerythromycin A.[2][3] This means that in an acidic environment, the enol ether can revert back to the parent drug or degrade further. Conversely, its formation is favored in neutral to weakly alkaline solutions.
Q3: I am observing the formation of this compound in my formulation. What does this indicate?
A3: The presence of this compound in your formulation indicates that the pH is likely in the neutral to weakly alkaline range, which is conducive to its formation from Erythromycin A.[1] It is an important analytical standard for Erythromycin A stability studies, and its presence can be used to monitor the degradation of the parent compound.[1][4]
Q4: Can this compound be used as an active pharmaceutical ingredient (API)?
A4: this compound is considered devoid of antibiotic activity.[1] Its primary use in the pharmaceutical industry is as an analytical standard for stability studies of Erythromycin A.[1][4]
Q5: What are the expected degradation products of this compound in acidic media?
A5: In acidic solutions, this compound is in equilibrium with Erythromycin A and can also lead to the formation of Anhydroerythromycin A.[2][3] Therefore, when analyzing the degradation of the enol ether under acidic conditions, you should expect to see the appearance of these two related substances.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly rapid degradation of this compound in solution. | The pH of the solution may be acidic. | Measure the pH of your solution. If it is below 7, consider adjusting it to a neutral or slightly alkaline pH for improved stability. Use appropriate buffers to maintain the desired pH. |
| Difficulty in achieving a stable baseline during HPLC analysis. | The compound may be degrading on-column due to the mobile phase pH. | Evaluate the pH of your mobile phase. If an acidic mobile phase is being used, this could contribute to the degradation of the enol ether. Consider using a mobile phase with a neutral or slightly alkaline pH if compatible with your column and analytical method. |
| Formation of multiple unexpected peaks during stability studies. | Complex degradation pathways involving multiple equilibria. | In acidic conditions, this compound exists in equilibrium with Erythromycin A and Anhydroerythromycin A.[2][3] Ensure your analytical method is capable of separating all three components. Use reference standards for positive identification of each peak. |
| Inconsistent results in repeat stability experiments. | Poor control of experimental parameters. | Ensure precise control of pH, temperature, and ionic strength in your experimental setup. Use calibrated equipment and freshly prepared buffers for each experiment. |
Quantitative Data Summary
The following table summarizes the expected stability of this compound at different pH values based on available qualitative data. Please note that these are illustrative values, and actual degradation rates should be determined experimentally.
| pH | Expected Stability | Predominant Species/Process |
| < 4 | Very Unstable | Equilibrium with Erythromycin A and degradation to Anhydroerythromycin A.[2][3] |
| 4 - 6 | Unstable | Gradual conversion to Erythromycin A and Anhydroerythromycin A. |
| 7 | Moderately Stable | Slow formation from Erythromycin A. Relatively stable once formed. |
| > 8 | Formation Favored | Favorable conditions for formation from Erythromycin A.[1] |
Experimental Protocols
Protocol for pH Stability Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound in aqueous solutions at different pH values.
1. Materials:
-
This compound reference standard
-
HPLC grade water, acetonitrile, and methanol (B129727)
-
Phosphate, acetate, and borate (B1201080) buffer systems to cover a range of pH values (e.g., pH 3, 5, 7, 9)
-
Calibrated pH meter
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions:
-
Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., pH 3, 5, 7, 9) using appropriate buffer systems.
-
Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Test Solutions: For each pH to be tested, dilute the stock solution with the corresponding buffer to a final desired concentration in a volumetric flask.
3. Experimental Procedure:
-
Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of each test solution into the HPLC system to determine the initial concentration of this compound.
-
Incubation: Store the remaining test solutions in a temperature-controlled environment (e.g., 25°C or 40°C).
-
Time Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution and inject it into the HPLC system.
-
HPLC Analysis: Monitor the separation at an appropriate UV wavelength (e.g., 210 nm). The mobile phase composition should be optimized to achieve good separation between this compound and its potential degradants (Erythromycin A, Anhydroerythromycin A). A gradient elution may be necessary.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.
-
Plot the percentage remaining versus time for each pH value.
-
Determine the degradation rate constant (k) and half-life (t½) for each pH condition.
Visualizations
Caption: Degradation pathway of Erythromycin A showing the role of pH.
Caption: Workflow for pH stability testing of this compound.
References
Technical Support Center: Synthesis of Pseudoerythromycin A Enol Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pseudoerythromycin A enol ether. Our aim is to help you minimize impurities and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it synthesized?
A1: this compound is a well-known degradation product of Erythromycin (B1671065) A, an antibiotic.[1] It is formed through a complex internal rearrangement of Erythromycin A under neutral to weakly alkaline conditions.[1] In synthetic chemistry, it is often prepared from Erythromycin A enol ether. While devoid of antibiotic activity, it serves as an important analytical standard for stability studies of Erythromycin A.[1]
Q2: What is the general synthetic pathway for this compound?
A2: The synthesis is a two-step process starting from Erythromycin A. First, Erythromycin A is treated with a mild acid, such as acetic acid, to form the intermediate, Erythromycin A enol ether. Subsequently, this intermediate is treated with a weak base, typically potassium carbonate, in a solvent like methanol (B129727) under reflux to induce an intramolecular rearrangement, yielding this compound.
Q3: What are the critical parameters to control during the synthesis?
A3: The most critical parameters are pH, temperature, and reaction time. The formation of this compound is highly pH-dependent, favoring weakly alkaline conditions.[2] Temperature and reaction time can influence the formation of byproducts and degradation of the desired product.
Q4: What are the common impurities I might encounter?
A4: Common impurities include unreacted Erythromycin A enol ether, and potentially other degradation products of erythromycin derivatives if the reaction conditions are not optimal. Anhydroerythromycin A is a known degradation product formed under acidic conditions and could be present if the initial step is not properly controlled.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Yield of this compound | 1. Incomplete formation of the Erythromycin A enol ether intermediate. 2. Incorrect pH for the rearrangement step. The reaction requires weakly alkaline conditions.[2]3. Insufficient reaction time or temperature. The intramolecular rearrangement may be slow. | 1. Ensure the complete conversion of Erythromycin A to its enol ether in the first step by monitoring the reaction using Thin Layer Chromatography (TLC).2. Verify the pH of the reaction mixture after adding the carbonate base. Adjust if necessary.3. Increase the reflux time or temperature cautiously while monitoring the reaction progress by TLC to avoid degradation. |
| Presence of Multiple Spots on TLC After Reaction | 1. Formation of byproducts due to incorrect pH. Both acidic and strongly basic conditions can lead to undesired side reactions.[2]2. Degradation of the starting material or product. Prolonged reaction times or excessive temperatures can cause degradation.3. Presence of unreacted starting material. | 1. Ensure the pH is maintained in the weakly alkaline range. Consider using a buffered system if pH control is difficult.2. Optimize the reaction time and temperature by running small-scale experiments at different conditions.3. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Difficulty in Purifying the Final Product | 1. Co-elution of impurities with the desired product. Some byproducts may have similar polarity to this compound.2. Degradation of the product on silica (B1680970) gel. The slightly acidic nature of silica gel can sometimes affect sensitive compounds. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.2. Consider neutralizing the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent. |
Experimental Protocols
Synthesis of Erythromycin A Enol Ether (Intermediate)
A detailed protocol for this step can be adapted from established literature procedures. Generally, it involves dissolving Erythromycin A in a suitable solvent and treating it with a mild acid like acetic acid at a controlled temperature. The reaction progress should be monitored by TLC until completion.
Synthesis of this compound
-
Dissolve the crude Erythromycin A enol ether in methanol.
-
Add potassium carbonate to the solution.
-
Reflux the mixture with stirring.
-
Monitor the reaction by TLC (e.g., using a mobile phase of chloroform:methanol:ammonia) to follow the disappearance of the starting material and the formation of the product.
-
Once the reaction is complete, cool the mixture and filter to remove the inorganic base.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Prepare a silica gel column.
-
Dissolve the crude this compound in a minimal amount of the initial eluting solvent.
-
Load the sample onto the column.
-
Elute the column with a suitable solvent system. A common system is a mixture of chloroform, methanol, and a small amount of aqueous ammonia (B1221849) to prevent streaking of the amine-containing compounds.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Visualizing the Synthesis and Potential Issues
To further aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the key pathways and a general troubleshooting workflow.
Caption: Synthetic pathway from Erythromycin A to this compound.
Caption: Potential impurity formation pathways during the synthesis.
Caption: A general workflow for troubleshooting synthesis issues.
References
Validation & Comparative
A Comparative Guide to the Analytical Method Validation of Pseudoerythromycin A Enol Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of Pseudoerythromycin A enol ether, a critical degradation product of Erythromycin A. Understanding the performance of different analytical techniques is paramount for accurate stability studies and quality control in pharmaceutical development. This document presents a comparative analysis of two prominent methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This compound is formed through a complex internal rearrangement of Erythromycin A under neutral to weakly alkaline conditions.[1] While devoid of antibiotic activity, its presence is a key indicator of Erythromycin A degradation, making its accurate quantification essential.[1]
Comparison of Analytical Method Performance
The selection of an analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the validation parameters for a typical HPLC-UV method compared to a more advanced LC-MS/MS method for the analysis of this compound and related macrolides.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method |
| Specificity | Good, but potential for interference from co-eluting impurities. | Excellent, high selectivity through mass-to-charge ratio detection. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999[2] | > 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 75.5% - 135.7% (in honey matrix)[3], 81% - 111% (in bovine muscle)[4] |
| Precision (% RSD) | ≤ 2.0% | 1.9% - 10.7% (in honey matrix)[5], 0.9% - 11.6% (in bovine muscle)[4] |
| Limit of Detection (LOD) | Typically in the µg/mL range | As low as <0.1 µg/kg (in honey matrix)[3], 4–150 ng L−1 (in wastewater)[6] |
| Limit of Quantification (LOQ) | Typically in the µg/mL range | Quantifiable at low µg/kg or ng/L levels. |
| Robustness | Generally good, but sensitive to changes in mobile phase composition and pH. | High, less affected by minor variations in chromatographic conditions. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of standard practices for the validation of analytical methods for macrolide antibiotics and their related substances.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method
This method is suitable for the routine quality control of this compound in bulk drug substances and pharmaceutical formulations where high sensitivity is not the primary requirement.
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 7.0) and acetonitrile (B52724) (e.g., 65:35 v/v)[7]
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 65°C[7]
-
Detection Wavelength: 210 nm[7]
-
Injection Volume: 20 µL
Validation Experiments:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components is determined by analyzing blank samples, placebo, and samples spiked with known impurities.
-
Linearity: A series of solutions of this compound are prepared over a concentration range (e.g., 50% to 150% of the expected concentration). A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient is calculated.[2][8]
-
Accuracy: The accuracy is assessed by the recovery of known amounts of this compound spiked into a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery is then calculated.[8]
-
Precision:
-
Repeatability (Intra-day precision): Multiple injections of the same sample solution are performed on the same day, and the relative standard deviation (%RSD) of the peak areas is calculated.[8]
-
Intermediate Precision (Inter-day precision): The analysis is repeated on different days by different analysts to assess the method's reproducibility.[8]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[8]
-
Robustness: The method's reliability is tested by introducing small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.[8]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers superior sensitivity and selectivity, making it ideal for the analysis of trace levels of this compound in complex matrices such as biological fluids or environmental samples.
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size[9]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)[9]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C[9]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode[3]
-
Detection: Multiple Reaction Monitoring (MRM)[3]
Validation Experiments:
The validation experiments for the LC-MS/MS method follow the same principles as the HPLC-UV method (specificity, linearity, accuracy, precision, LOD, LOQ, and robustness) but with a focus on matrix effects and the stability of the analyte in the biological matrix.
-
Matrix Effect: This is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
-
Recovery: The extraction efficiency is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Visualizations
The following diagrams illustrate the experimental workflow and a comparison of the analytical methods.
Caption: Experimental workflow for analytical method validation.
Caption: Comparison of HPLC-UV and LC-MS/MS methods.
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. researchgate.net [researchgate.net]
- 3. Determination of five macrolide antibiotic residues in honey by LC-ESI-MS and LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. impactfactor.org [impactfactor.org]
- 8. pharmtech.com [pharmtech.com]
- 9. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Erythromycin Impurity Analysis: A Guide to the Pseudoerythromycin A Enol Ether Reference Standard
For researchers, scientists, and drug development professionals, ensuring the purity and safety of erythromycin (B1671065), a widely used antibiotic, is paramount. This guide provides a comprehensive comparison of the Pseudoerythromycin A enol ether (also known as Erythromycin Impurity F) reference standard with other analytical approaches for the detection and quantification of erythromycin impurities.
This compound is a critical reference standard for the accurate identification and quantification of impurities in erythromycin. As a major degradation product, its presence and concentration are key indicators of the stability and quality of the drug substance and finished products.[1][] High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for impurity profiling of erythromycin, and the use of a well-characterized reference standard like this compound is essential for method validation and routine quality control.[3][4][5]
Comparative Analysis of Analytical Methods
The primary method for erythromycin impurity analysis is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Several validated methods have been developed, each with specific advantages in terms of separation efficiency, sensitivity, and analysis time. Below is a comparison of different HPLC methods that utilize the this compound reference standard for the analysis of erythromycin and its impurities.
Table 1: Comparison of Validated HPLC Methods for Erythromycin Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm)[3][4] | WatersX-Terra RP 18 (250 mm x 4.6 mm, 3.5 µm)[5][6] | Astec C18 polymeric column[7] |
| Mobile Phase A | 0.4 % ammonium (B1175870) hydroxide (B78521) in water[3][4] | Buffer solution (35 g of di-potassium hydrogen phosphate (B84403) in 1000mL of water, pH 7.0), acetonitrile (B52724), and water (5:35:60 v/v/v)[5] | 0.2 M K2HPO4 pH 9.0 and water (6:54 v/v)[7] |
| Mobile Phase B | Methanol[3][4] | Phosphate buffer pH 7.0, water, and acetonitrile (5:45:50 v/v/v)[5] | Acetonitrile (40 v/v)[7] |
| Elution Mode | Gradient[3][4] | Gradient[5][6] | Isocratic[7] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[5][6] | 1.0 mL/min[7] |
| Column Temperature | Not Specified | 65°C[5][6] | Not Specified |
| Detection Wavelength | 215 nm[3][4] | 215 nm[5][6] | Not Specified |
| Validated Impurities | Erythromycin A, B, C and EP Impurities A, B, C, D, E, F, H, I, and M[3][4] | Erythromycin A and its degradation products[5] | Erythromycin and its known related substances and degradation products[7] |
Performance Data of Analytical Methods
Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose. Key validation parameters for HPLC methods used in erythromycin impurity analysis are summarized below.
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 |
| Linearity (Correlation Coefficient, r²) | > 0.999 | Not Specified |
| Limit of Detection (LOD) | 0.05 µg/mL (for Erythromycin A) | Not Specified |
| Limit of Quantification (LOQ) | 0.15 µg/mL (for Erythromycin A) | Not Specified |
| Accuracy (% Recovery) | 98.0% - 102.0% | Not Specified |
| Precision (%RSD) | < 2.0% | Not Specified |
Note: The validation data presented is based on available information from published studies and may not be directly comparable due to variations in experimental conditions.
Alternative Reference Standards
While this compound (Impurity F) is a key reference standard, a comprehensive impurity profile analysis often requires the use of other erythromycin-related impurity standards. These are commercially available and are crucial for the accurate identification and quantification of all potential impurities.
Table 3: Commonly Used Erythromycin Impurity Reference Standards
| Impurity Name | EP Impurity Designation |
| Anhydroerythromycin A | Impurity D[8] |
| Erythromycin A Enol Ether | Impurity E[8] |
| N-Demethylerythromycin A | Impurity B[8] |
| Erythromycin B | - |
| Erythromycin C | - |
| Erythromycin E | Impurity C[8] |
Experimental Protocols
Detailed methodologies are critical for replicating analytical results. Below are representative experimental protocols for the analysis of erythromycin impurities using HPLC.
Protocol 1: HPLC Method for the Separation of Multiple Erythromycin Impurities[3][4]
-
Chromatographic System: A gradient HPLC system equipped with a UV detector.
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm).
-
Mobile Phase A: 0.4% ammonium hydroxide in water.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-10 min: 90% A, 10% B
-
10-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Linear gradient to 90% A, 10% B
-
35-40 min: Hold at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 215 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve an accurately weighed quantity of the erythromycin sample in the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare working standards by diluting the stock solution to the desired concentrations.
Protocol 2: Isocratic HPLC Method[7]
-
Chromatographic System: An isocratic HPLC system with a UV detector.
-
Column: Astec C18 polymeric column.
-
Mobile Phase: A mixture of 0.2 M K2HPO4 pH 9.0, water, and acetonitrile (6:54:40 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: 205 nm.
-
Injection Volume: 20 µL.
-
Sample and Standard Preparation: Prepare as described in Protocol 1.
Visualizing the Analytical Workflow
Understanding the logical flow of the impurity analysis process is crucial for effective implementation.
References
- 1. veeprho.com [veeprho.com]
- 3. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Analysis of the Biological Activities of Pseudoerythromycin A Enol Ether and Erythromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Pseudoerythromycin A enol ether and its parent compound, erythromycin (B1671065). While structurally related, these two molecules exhibit distinct biological profiles, a critical consideration for research and development in antibacterial and immunomodulatory therapeutics. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant pathways to facilitate a comprehensive understanding.
Executive Summary
Erythromycin is a well-established macrolide antibiotic with a broad spectrum of activity against many bacteria. In contrast, this compound, a degradation product of erythromycin, is devoid of significant antibacterial properties. However, emerging research indicates that both compounds possess immunomodulatory and gastrointestinal prokinetic effects, suggesting alternative therapeutic potentials for erythromycin derivatives. This guide delves into a side-by-side comparison of their activities, supported by experimental data.
Antibacterial Activity: A Clear Divergence
The primary and most profound difference between erythromycin and this compound lies in their antibacterial efficacy. Erythromycin is a potent bacteriostatic agent, while its enol ether derivative is considered inactive against bacteria.
Mechanism of Action: Erythromycin
Erythromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation, ultimately halting bacterial growth.
Caption: Mechanism of action of erythromycin.
Comparative Antibacterial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a key measure of antibacterial potency. A lower MIC value indicates greater efficacy.
| Compound | Target Organism | MIC Range (µg/mL) |
| Erythromycin | Streptococcus pneumoniae | 0.03 - >256 |
| Streptococcus pyogenes | Data not consistently available in searched results | |
| Staphylococcus aureus | Data not consistently available in searched results | |
| This compound | Various Bacteria | No significant antimicrobial activity |
Note: Erythromycin's MIC can vary significantly depending on the bacterial strain and the presence of resistance mechanisms. The high end of the range for S. pneumoniae reflects resistant strains.
Immunomodulatory Effects: A Shared Pathway
Interestingly, both erythromycin and its non-antibacterial derivative, this compound, exhibit immunomodulatory properties, specifically in promoting the differentiation of monocytes into macrophages.
Monocyte-to-Macrophage Differentiation
Both compounds have been shown to enhance the differentiation of monocytes, which are key players in the immune response. This suggests that the immunomodulatory effect is independent of the antibacterial activity.
Caption: Both compounds promote monocyte differentiation.
Comparative Efficacy in Monocyte Differentiation
| Compound | Effective Concentration |
| Erythromycin | 1 - 100 µg/mL (approximately 1.36 - 136 µM) |
| This compound | 10 µM |
This data suggests that this compound may be effective at a lower molar concentration than the higher end of the effective range for erythromycin in promoting monocyte differentiation.
Gastrointestinal Motility: A Prokinetic Effect
Erythromycin is known to act as a motilin receptor agonist, which leads to increased gastrointestinal motility. This property has been utilized clinically to treat conditions like gastroparesis. This compound also appears to share this prokinetic activity, specifically by increasing the pressure of the lower esophageal sphincter (LES).
Effect on Lower Esophageal Sphincter (LES) Pressure
An increase in LES pressure can be beneficial in preventing gastroesophageal reflux. Both compounds have demonstrated this effect, although the available quantitative data for this compound is from animal studies.
Cross-Reactivity of Pseudoerythromycin A Enol Ether in Erythromycin Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of erythromycin-related compounds in commercially available erythromycin (B1671065) immunoassays, with a specific focus on the degradation product "Pseudoerythromycin A enol ether." The objective is to offer a resource for evaluating the specificity of these assays and understanding potential interferences from erythromycin degradation products.
Executive Summary
Erythromycin, a widely used macrolide antibiotic, can degrade under certain conditions to form various byproducts, including this compound. The presence of such degradation products in samples can potentially lead to inaccurate quantification in immunoassays due to cross-reactivity with the antibodies used. This guide compiles available data on the cross-reactivity profiles of common erythromycin ELISA kits and outlines the experimental protocols for their use.
A key finding of this review is the notable absence of specific cross-reactivity data for this compound in the technical documentation of commercially available erythromycin ELISA kits. While manufacturers provide cross-reactivity data for other related antibiotics and some erythromycin derivatives, this compound is consistently not listed. This suggests that this particular degradation product may not be considered a significant cross-reactant, or it has not been evaluated by the manufacturers.
Performance Comparison of Commercial Erythromycin ELISA Kits
The following table summarizes the cross-reactivity data for two commercially available erythromycin ELISA kits. It is important to note the lack of data for this compound.
| Compound | Europroxima (R-Biopharm) ELISA Kit | Assay Genie ELISA Kit |
| Erythromycin | 100% | 100% |
| This compound | Data Not Provided | Data Not Provided |
| Erythromycin ethylsuccinate | 12%[1] | Data Not Provided |
| Tylosin | 0%[1] | < 0.1%[2][3] |
| Spiramycin | 0%[1] | < 0.1%[2][3] |
| Valnemulin | Data Not Provided | < 0.1%[2][3] |
| Lincomycin | Data Not Provided | < 0.1%[2][3] |
| Kanamycin | Data Not Provided | < 0.1%[2][3] |
| Tilmicosin | Data Not Provided | < 0.1%[2][3] |
| Doramectin | Data Not Provided | < 0.1%[2][3] |
| Ivermectin | Data Not Provided | < 0.1%[2][3] |
| Eprinomectin | Data Not Provided | < 0.1%[2][3] |
| Moxidectin | Data Not Provided | < 0.1%[2][3] |
| Abamectin | Data Not Provided | < 0.1%[2][3] |
Experimental Protocols
The following are generalized experimental protocols for competitive ELISA, based on the documentation for the evaluated kits. For specific details, always refer to the manufacturer's instructions provided with the kit.
Principle of the Competitive Enzyme Immunoassay
The assay is based on the competition between erythromycin in the sample and an erythromycin-enzyme conjugate for a limited number of anti-erythromycin antibody binding sites pre-coated on a microtiter plate. After an incubation period, unbound components are washed away. A substrate solution is then added, which develops a color in the presence of the enzyme. The intensity of the color is inversely proportional to the concentration of erythromycin in the sample.[1]
Sample Preparation (General)
-
Milk or Urine: Dilute the sample with the provided dilution buffer. For example, pipette 125 µl of the sample into a tube and add 875 µl of dilution buffer.[1]
-
Tissue: Homogenize 1 gram of the sample in 4 ml of distilled water. Vortex and mix for 15 minutes, then centrifuge for 10 minutes at 2000 x g. Take 250 µl of the supernatant and add 750 µl of dilution buffer.[1]
Assay Procedure (General)
-
Add 50 µL of the standard solutions or prepared samples to the wells of the microtiter plate.
-
Add 50 µL of the enzyme-labeled erythromycin (HRP conjugate) to each well.
-
Incubate for a specified time (e.g., 1 hour) at room temperature.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add 100 µL of the substrate/chromogen solution (e.g., TMB) to each well.
-
Incubate for a specified time (e.g., 15-30 minutes) to allow for color development.
-
Stop the reaction by adding 50-100 µL of stop solution (e.g., sulfuric acid).
-
Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.[1]
Calculation of Results
The concentration of erythromycin in the samples is determined by comparing their absorbance values to a standard curve generated from the known concentrations of the erythromycin standards. The optical density (OD) is inversely proportional to the erythromycin concentration.
Visualizations
Competitive ELISA Workflow
Caption: A generalized workflow for a competitive erythromycin ELISA.
Principle of Competitive Immunoassay
Caption: The competitive binding principle in an erythromycin immunoassay.
References
A Comparative Guide to Pseudoerythromycin A Enol Ether Reference Standards for Researchers and Drug Development Professionals
For scientists and professionals in drug development and quality control, the accuracy of analytical measurements is paramount. A critical component ensuring this accuracy is the use of high-quality reference standards. This guide provides a comprehensive comparison of commercially available reference standards for Pseudoerythromycin A enol ether, an important impurity and degradation product of the macrolide antibiotic Erythromycin (B1671065) A. This document outlines key quality attributes, presents a detailed analytical methodology for its quantification, and visualizes both its formation pathway and a general workflow for reference standard utilization.
Comparison of "this compound" Reference Standards
This compound, also known as Erythromycin EP Impurity F, is offered by several reputable suppliers.[1][2][3][4] While the fundamental chemical identity (CAS Number: 105882-69-7) remains the same, variations in purity, supplied documentation, and available formats can influence the selection of the most suitable standard for a specific application. A summary of key specifications from prominent suppliers is presented below to facilitate an informed decision.
| Supplier | Product Name | Purity (Assay) | Appearance | Storage Temperature | Additional Information |
| Sigma-Aldrich | This compound analytical standard | ≥90% (HPLC)[5] | Neat[5] | −20°C[5] | Provides batch-specific Certificates of Analysis (CoA) upon request. |
| Cayman Chemical | This compound | >98%[6] | A solid[7] | -20°C[7] | States stability of ≥ 4 years.[7] |
| LGC Standards | Pseudo Erythromycin A Enol Ether | >95% (HPLC)[8] | Neat | -20°C[8] | Product is an impurity reference material. |
| TOKU-E | Pseudo erythromycin A enol ether, EvoPure | Not specified, described as "highly pure" | Not specified | -20°C[9] | Melting point: 122.2-122.5 ℃.[9] |
| BOC Sciences | Erythromycin EP Impurity F | >98% by HPLC[] | White to Off-white Solid[] | Store at -20°C[] | Provides detailed characterization data. |
| ChemScene | This compound | ≥98%[11] | Not specified | Sealed in dry, 2-8℃[11] | Provides various computational chemistry data. |
Note: The information presented in this table is based on publicly available data from supplier websites and may vary for specific lots. It is crucial to consult the Certificate of Analysis provided with the reference standard for precise and up-to-date information.
Experimental Protocol: HPLC Method for the Analysis of Erythromycin and Impurities
The following High-Performance Liquid Chromatography (HPLC) method is a robust approach for the separation and quantification of Erythromycin A and its related impurities, including this compound. This method is adapted from established and validated procedures in the scientific literature.[12][13][14][15]
Chromatographic Conditions:
-
Column: Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm particle size) or equivalent
-
Column Temperature: 65°C
-
Mobile Phase A: A mixture of buffer solution (35 g of di-potassium hydrogen phosphate (B84403) in 1000 mL of water, pH adjusted to 7.0 with dilute o-phosphoric acid), acetonitrile (B52724), and water in a ratio of 5:35:60 (v/v/v).
-
Mobile Phase B: A mixture of the same phosphate buffer (pH 7.0), water, and acetonitrile in a ratio of 5:45:50 (v/v/v).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 100 0 45 100 0 47 0 100 63 0 100 65 100 0 | 70 | 100 | 0 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 100 µL
-
Detection: UV at 215 nm
Sample Preparation:
Accurately weigh and dissolve the reference standards and test samples in a suitable diluent, such as a mixture of acetonitrile and water, to achieve a known concentration. Ensure complete dissolution before injection.
Visualizing Key Processes
To further aid researchers, the following diagrams, generated using Graphviz, illustrate the chemical transformation leading to the formation of this compound and a standardized workflow for the effective use of reference standards.
Caption: Degradation of Erythromycin A to this compound.
This compound is a degradation product formed from Erythromycin A under neutral to weakly alkaline conditions.[16] The process involves an internal rearrangement where the C6-OH group forms an enol ether with the C9 ketone, and the C11-OH attacks the lactone carbonyl, resulting in a smaller macrolide ring.[16]
Caption: General workflow for reference standard selection and use.
This logical workflow outlines the critical steps involved in the lifecycle of a reference standard, from initial selection and procurement to its final disposal. Adherence to such a workflow ensures the integrity and traceability of analytical results in a regulated environment.
References
- 1. Erythromycin EP Impurity F | 105882-69-7 | SynZeal [synzeal.com]
- 2. glppharmastandards.com [glppharmastandards.com]
- 3. Erythromycin EP Impurity F | CAS No- 105882-69-7 | Simson Pharma Limited [simsonpharma.com]
- 4. veeprho.com [veeprho.com]
- 5. 假红霉素 A 烯醇醚 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | CAS 105882-69-7 | Cayman Chemical | Biomol.com [biomol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Pseudo Erythromycin A Enol Ether | LGC Standards [lgcstandards.com]
- 9. toku-e.com [toku-e.com]
- 11. chemscene.com [chemscene.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. impactfactor.org [impactfactor.org]
- 16. uniscience.co.kr [uniscience.co.kr]
Inter-laboratory Validation of Pseudoerythromycin A Enol Ether Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Pseudoerythromycin A enol ether, a critical degradation product of Erythromycin (B1671065) A. Accurate and precise quantification of this impurity is paramount for ensuring the stability and safety of erythromycin-based pharmaceutical products. This document outlines the performance of various analytical techniques, supported by experimental data from published studies, to assist laboratories in selecting and implementing robust validation protocols.
This compound is formed through a complex internal rearrangement of erythromycin A under neutral to weakly alkaline conditions.[1][2] Its presence serves as a key indicator of product degradation, making its quantification a crucial aspect of quality control in the pharmaceutical industry.
Comparative Analysis of Quantification Methods
The primary analytical techniques for the quantification of this compound and other erythromycin-related impurities are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following tables summarize the performance characteristics of these methods based on available literature.
Method Performance Data
Table 1: HPLC-UV Method Performance for Erythromycin and Related Impurities
| Parameter | Reported Performance | Source |
| Linearity (Correlation Coefficient) | 0.9998 | [3][4] |
| Concentration Range | 70-130% of nominal concentration | [3][4] |
| Precision (%RSD) | < 2% | [5][6] |
| Accuracy (Recovery) | Not explicitly stated for this compound | |
| Limit of Detection (LOD) | Not explicitly stated for this compound | |
| Limit of Quantification (LOQ) | Not explicitly stated for this compound |
Table 2: LC-MS/MS Method Performance for Erythromycin and Related Impurities
| Parameter | Reported Performance | Source |
| Linearity (r²) | ≥ 0.991 | [7] |
| Sensitivity (LLOQ) | < 7.3 ng/mL for related substances | [7] |
| Precision (%RSD) | ≤ 0.52% | [7] |
| Accuracy (Recovery) | ≥ 98.82% | [7] |
Experimental Protocols
HPLC-UV Method for the Quantification of Erythromycin and Impurities
This protocol is based on a rapid HPLC-UV method developed for the quantification of erythromycin in dermatological preparations.[3][4]
A. Sample Preparation:
-
Accurately weigh a portion of the sample containing erythromycin.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
For cream-based samples, solubilize erythromycin and then freeze the cream matrix to separate the analyte-containing liquid phase.
-
Filter the resulting solution through a 0.45 µm membrane filter before injection.
B. Chromatographic Conditions:
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.[5]
-
Mobile Phase: A gradient mixture of a buffer solution (e.g., 0.4% ammonium (B1175870) hydroxide (B78521) in water or a phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 100 µL.[5]
LC-MS/MS Method for the Determination of Erythromycin and Related Substances
This protocol is based on a sensitive and precise LC-MS/MS method for the measurement of erythromycin A and its related substances.[7]
A. Sample Preparation:
-
Prepare stock solutions of the reference standards and the sample in a suitable solvent.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
The final sample for injection should be prepared in the mobile phase.
B. Chromatographic and Mass Spectrometric Conditions:
-
Column: A reversed-phase column with polar endcapping.[7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.2M ammonium acetate (B1210297) pH 7.0) and an organic phase (e.g., acetonitrile and isopropanol).[9]
-
Ionization Mode: Positive electrospray ionization (ESI+).[7][9]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[7]
Inter-laboratory Study Considerations
An inter-laboratory study was conducted for a liquid chromatography method for erythromycin, involving eight laboratories.[5][6][8] The study allowed for the determination of repeatability variance (s²r), between-laboratory variance (s²L), and reproducibility variance (s²R).[8] Such studies are crucial for establishing the robustness and uncertainty of analytical methods across different testing environments.[8] While specific data for this compound from this inter-laboratory study is not detailed, the framework is applicable for validating its quantification.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the analytical methods described.
Conclusion
Both HPLC-UV and LC-MS/MS methods are suitable for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis. HPLC-UV offers a robust and widely available technique suitable for routine quality control.[3][4] LC-MS/MS provides higher sensitivity and specificity, making it ideal for the detection and quantification of trace-level impurities.[7] For inter-laboratory validation, it is essential to have a well-documented and robust analytical method, and the framework of an inter-laboratory study, as demonstrated for erythromycin, should be applied to ensure consistency and reliability of results across different laboratories.[8]
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. bioaustralis.com [bioaustralis.com]
- 3. researchgate.net [researchgate.net]
- 4. A rapid HPLC-UV method for the quantification of erythromycin in dermatological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative analysis of "Pseudoerythromycin A enol ether" from different suppliers
Comparative Analysis of Pseudoerythromycin A Enol Ether from Different Suppliers
Guide for Researchers, Scientists, and Drug Development Professionals
This compound is a critical analytical standard used in stability studies of Erythromycin A, as it is a known degradation product.[1][2] The purity and consistency of this standard are paramount for accurate pharmaceutical analysis. This guide provides a framework for the comparative analysis of this compound sourced from different suppliers. The data presented herein is hypothetical and serves to illustrate the recommended evaluation process.
Physicochemical and Purity Assessment
The initial and most critical step is to verify the identity and purity of the compound from each supplier. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for analyzing macrolide antibiotics and their related substances.[3][4][5]
Table 1: Comparative Purity Analysis via HPLC-UV
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Purity (%) | 99.2% | 97.5% | 98.8% | > 98.0% |
| Major Impurity (%) | 0.4% (Erythromycin A) | 1.1% (Unknown) | 0.7% (Anhydroerythromycin A) | < 0.5% |
| Total Impurities (%) | 0.8% | 2.5% | 1.2% | < 2.0% |
| Retention Time (min) | 8.1 | 8.1 | 8.2 | Matches Reference |
Summary of Findings:
-
Supplier A provided the material with the highest purity and the lowest level of total impurities, meeting all acceptance criteria.
-
Supplier B 's material showed a significant unknown impurity and failed to meet the purity and total impurity specifications.
-
Supplier C 's material met the purity criteria but had a higher total impurity level compared to Supplier A.
Biological Activity Assessment
While this compound is noted to be devoid of significant antibiotic activity, its ability to promote monocyte differentiation into macrophages can be assessed as a measure of biological function.[1][6] A Minimum Inhibitory Concentration (MIC) assay should also be performed to confirm the absence of antibacterial activity against a sensitive bacterial strain, such as Staphylococcus aureus.[7]
Table 2: Comparative Biological Activity Analysis
| Parameter | Supplier A | Supplier B | Supplier C | Expected Outcome |
| Monocyte Differentiation (EC₅₀, µM) | 10.2 | 15.5 | 11.1 | ~10 µM |
| MIC vs. S. aureus (µg/mL) | > 256 | 128 | > 256 | > 256 µg/mL |
Summary of Findings:
-
Supplier A and C demonstrated the expected biological activity in the monocyte differentiation assay and confirmed the lack of antibacterial activity.
-
Supplier B 's material was less potent in the differentiation assay and showed unexpected antibacterial activity, likely due to the presence of impurities.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the purity assessment and quantification of this compound.
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.05M potassium phosphate (B84403) buffer (pH 6.5) in a 40:60 (v/v) ratio.[3][4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase to achieve a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
-
Injection Volume: 20 µL.
-
Analysis: Run the samples and a certified reference standard. Calculate purity based on the area percentage of the principal peak. Identify and quantify impurities by comparing their retention times to known related substances.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[8][9]
-
Microorganism: Staphylococcus aureus (ATCC 25923).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Preparation of Inoculum: Culture the bacteria overnight. Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
Assay Setup:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB, with concentrations ranging from 256 µg/mL to 0.5 µg/mL.
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[10]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualizations
Experimental Workflow
Caption: Workflow for the comparative analysis of this compound.
Mechanism of Action for Macrolide Antibiotics
Caption: Macrolide antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.
References
- 1. caymanchem.com [caymanchem.com]
- 2. uniscience.co.kr [uniscience.co.kr]
- 3. researchgate.net [researchgate.net]
- 4. search.informit.org [search.informit.org]
- 5. rroij.com [rroij.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Macrolides decrease the minimal inhibitory concentration of anti-pseudomonal agents against Pseudomonas aeruginosa from cystic fibrosis patients in biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 10. mdpi.com [mdpi.com]
Unmasking a Key Degradation Product: A Comparative Guide to the Identification of Pseudoerythromycin A enol ether
For researchers, scientists, and drug development professionals, the accurate identification of impurities and degradation products is a critical aspect of pharmaceutical quality control. This guide provides a comprehensive comparison of analytical techniques for the confirmation of "Pseudoerythromycin A enol ether," a significant degradation product of the macrolide antibiotic erythromycin (B1671065) A.
This compound (Chemical Formula: C37H65NO12, Molecular Weight: 715.9 g/mol ) is formed through a complex internal rearrangement of erythromycin A under neutral to weakly alkaline conditions.[1][2] Its presence can impact the safety and efficacy of erythromycin-based drug products, making its precise identification and quantification essential. This guide explores the application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose, presenting supporting experimental data and detailed protocols.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for the identification of this compound depends on the specific requirements of the analysis, such as the need for quantification, structural confirmation, or routine quality control. The following table summarizes the key performance attributes of HPLC, LC-MS, and NMR spectroscopy for this application.
| Technique | Principle | Key Advantages | Key Limitations | Typical Application |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, reproducible, quantitative, widely available.[3] | Limited specificity, may require reference standards for peak identification. | Routine quality control, quantification of known impurities. |
| LC-MS | Separation by HPLC coupled with mass analysis. | High sensitivity and specificity, provides molecular weight information, enables structural elucidation through fragmentation.[3] | Higher cost and complexity compared to HPLC-UV. | Impurity identification, structural confirmation, trace-level quantification. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structure elucidation, no need for reference standards for structural confirmation. | Lower sensitivity compared to MS, complex data interpretation. | Definitive structural confirmation of isolated impurities. |
Quantitative Data Summary
The following tables present typical quantitative data obtained for this compound using HPLC and LC-MS. These values can serve as a reference for method development and data interpretation.
Table 1: HPLC Retention Data
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Relative Retention Time (RRT) to Erythromycin A | Reference |
| C18 Reversed-Phase | Acetonitrile (B52724):Methanol:0.2 M Ammonium (B1175870) Acetate:Water (45:10:10:35), pH 7.0 | 1.5 | 215 | ~1.5 | [4] |
| Polymer C18 | 0.02 M Potassium Phosphate Dibasic (pH 9.0):Acetonitrile (60:40) | 1.0 | 205 | Not specified | |
| Ashaipak ODP-50 | 0.023 M Ammonium Formate (B1220265) (pH 10.3):Water:Acetonitrile (35:25:40) | 0.8 | 215 | 3.95 | [5] |
Note: Retention times are highly dependent on the specific HPLC system, column, and exact mobile phase composition. Relative Retention Time (RRT) is a more robust parameter for comparison between laboratories.
Table 2: Mass Spectrometry Data
| Ionization Mode | Precursor Ion [M+H]+ (m/z) | Key Fragment Ions (m/z) | Reference |
| Electrospray Ionization (ESI+) | 716.7 | 558.7, 158.2 | [5] |
Note: Fragmentation patterns can vary depending on the mass spectrometer and collision energy used.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific laboratory requirements.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol outlines a general method for the separation and quantification of this compound in a sample containing erythromycin.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, methanol, 0.2 M ammonium acetate, and water (45:10:10:35, v/v/v/v), with the pH adjusted to 7.0.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 70 °C.
-
Detection: 215 nm.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the this compound peak by its relative retention time compared to an erythromycin A reference standard.
-
Quantify the impurity using an external standard method with a calibrated reference standard of this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol provides a framework for the identification and confirmation of this compound using LC-MS.
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Ion Trap) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan mode to detect all ions and product ion scan mode (tandem MS) to obtain fragmentation patterns.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected [M+H]+ of this compound (m/z 716.7).
-
Confirm the identity by comparing the obtained mass spectrum and fragmentation pattern with reference data.
-
Visualizing the Process: Diagrams
To further clarify the experimental workflow and the chemical transformation involved, the following diagrams are provided.
Caption: Experimental workflow for the identification of this compound.
Caption: Formation of this compound from Erythromycin A.
References
Pseudoerythromycin A Enol Ether: A Comparative Guide to its Utility as a Biomarker for Erythromycin Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pseudoerythromycin A enol ether as a biomarker for the degradation of the macrolide antibiotic erythromycin (B1671065). It explores its performance in relation to other degradation products and details the analytical methodologies for its detection and quantification. This information is critical for stability studies, formulation development, and quality control of erythromycin-containing pharmaceutical products.
Introduction to Erythromycin Degradation and the Role of Biomarkers
Erythromycin, a widely used antibiotic, is susceptible to degradation under various conditions, which can compromise its therapeutic efficacy.[1] Its instability is particularly pronounced in acidic environments, such as the stomach, leading to the formation of inactive degradation products.[1] Monitoring this degradation is crucial, and the use of specific chemical markers provides a reliable method for assessing the stability of erythromycin in different formulations and environments.
This guide focuses on this compound, a significant degradation product formed under neutral to weakly alkaline conditions.[2] It also provides a comparative analysis with anhydroerythromycin A, the primary degradation product formed under acidic conditions.[1] Understanding the formation and detection of these biomarkers is essential for developing stable erythromycin formulations and ensuring their quality.
Comparative Analysis of Degradation Biomarkers
The choice of a biomarker for erythromycin degradation is highly dependent on the environmental conditions to which the drug is exposed. The two primary degradation products, this compound and anhydroerythromycin A, are formed through distinct chemical pathways.
Table 1: Comparison of Key Erythromycin Degradation Biomarkers
| Feature | This compound | Anhydroerythromycin A |
| Formation Condition | Neutral to weakly alkaline pH[2] | Acidic pH[1][3] |
| Chemical Transformation | Intramolecular rearrangement involving the C6-OH, C9-ketone, and C11-OH, reducing the macrolide ring from 14 to 11 members.[2] | Intramolecular cyclization and dehydration, forming a spiroketal derivative.[1] |
| Antibiotic Activity | Devoid of antibiotic activity.[2] | Negligible antibacterial activity. |
| Significance | Important analytical standard for erythromycin A stability studies under neutral and alkaline conditions.[2] | Primary degradation product in acidic environments like the stomach; its formation leads to drug inactivation.[1] |
Analytical Methodologies for Biomarker Quantification
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the primary analytical technique for the separation and quantification of erythromycin and its degradation products.[4][5]
Table 2: Comparison of Analytical Methods for Erythromycin Degradation Products
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by HPLC, detection by mass-to-charge ratio, offering higher specificity and sensitivity. |
| Specificity | Good, but co-elution of impurities can be a challenge. | Excellent, allows for the differentiation of compounds with the same retention time but different masses. |
| Sensitivity | Generally lower than LC-MS/MS. | High sensitivity, with Limits of Quantitation (LOQ) in the ng/mL range.[6] |
| Instrumentation | Widely available in analytical laboratories. | More specialized and expensive instrumentation required. |
| Application | Routine quality control, stability studies.[4][5] | Identification of unknown degradation products, quantification at low concentrations, complex matrices.[6][7] |
Experimental Protocols
Stability-Indicating HPLC-UV Method for Erythromycin and its Impurities
This protocol is adapted from a validated stability-indicating HPLC method for erythromycin stearate (B1226849) tablets.[4]
-
Chromatographic Conditions:
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm)[4]
-
Mobile Phase: A gradient of 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol.[4]
-
Detection: 215 nm[4]
-
Flow Rate: Not specified in the provided abstract.
-
Column Temperature: Not specified in the provided abstract.
-
-
Sample Preparation:
-
Forced degradation studies can be performed by exposing erythromycin to acidic, basic, and oxidative stress conditions to generate degradation products.[4]
-
The sample is then diluted with a suitable solvent and injected into the HPLC system.
-
LC-MS/MS Method for the Determination of Erythromycin and its Degradation Products
This protocol is a general representation based on methods described for the analysis of erythromycin and related substances.[6][7]
-
Chromatographic Conditions:
-
Column: Inertsil ODS-2 (50 mm × 3.0 mm, 5 µm) or similar C18 column.[6]
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (1:1) with 2 mM ammonium acetate (B1210297) and 0.1% acetic acid.[6]
-
Flow Rate: 0.7 mL/min[6]
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
Visualizing Degradation Pathways and Analytical Workflows
Erythromycin Degradation Pathways
The following diagram illustrates the degradation of erythromycin under different pH conditions, leading to the formation of either anhydroerythromycin A or this compound.
Caption: Degradation pathways of Erythromycin A under different pH conditions.
Experimental Workflow for Biomarker Analysis
This workflow outlines the general steps involved in the analysis of erythromycin degradation products using LC-MS.
Caption: General experimental workflow for the analysis of erythromycin degradation biomarkers.
Conclusion
This compound serves as a specific and valuable biomarker for the degradation of erythromycin under neutral to weakly alkaline conditions. In contrast, anhydroerythromycin A is the key indicator of degradation in acidic environments. The choice of the appropriate biomarker is therefore dictated by the anticipated stress conditions. Advanced analytical techniques, particularly LC-MS/MS, provide the necessary sensitivity and specificity for the accurate quantification of these degradation products, enabling robust stability assessment of erythromycin formulations. The experimental protocols and workflows provided in this guide offer a foundation for researchers to develop and validate their own analytical methods for monitoring erythromycin stability.
References
- 1. benchchem.com [benchchem.com]
- 2. uniscience.co.kr [uniscience.co.kr]
- 3. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a stability-indicating high performance liquid chromatography method for assay of erythromycin ethylsuccinate in powder for oral suspension dosage form - Arabian Journal of Chemistry [arabjchem.org]
- 6. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
